2-[(Pyridin-4-ylmethyl)-amino]-ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(pyridin-4-ylmethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-6-5-10-7-8-1-3-9-4-2-8/h1-4,10-11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFBTUXUBQAHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390052 | |
| Record name | 2-[(Pyridin-4-ylmethyl)-amino]-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70206-50-7 | |
| Record name | 2-[(Pyridin-4-ylmethyl)-amino]-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Profiling, Synthesis, and Applications of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol: A Technical Guide
Executive Summary
The compound 2-[(Pyridin-4-ylmethyl)-amino]-ethanol (CAS: 70206-50-7) is a highly versatile, multi-dentate building block that bridges the gap between advanced materials science and medicinal chemistry[1]. Characterized by a rigid pyridine ring coupled to a flexible ethanolamine appendage, this molecule offers three distinct coordination sites: a pyridine nitrogen, a secondary amine, and a primary hydroxyl group.
In drug discovery, it serves as a privileged pharmacophore for kinase inhibitors and chemokine receptor antagonists[2]. In coordination chemistry, its ditopic and tritopic binding capabilities make it an exceptional ligand for engineering Metal-Organic Frameworks (MOFs) and dynamic coordination polymers. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and field-proven experimental protocols.
Physicochemical & Structural Profiling
Understanding the structural nuances of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol is critical for predicting its behavior in both biological assays and metal complexation. The molecule exhibits pH-dependent tautomerism and protonation states. At physiological pH (~7.4), the secondary amine (pKa ~ 8.5) is predominantly protonated, while the pyridine nitrogen (pKa ~ 5.2) remains neutral. This differential basicity allows for selective functionalization and stepwise metal coordination.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 2-((pyridin-4-ylmethyl)amino)ethan-1-ol |
| CAS Number | 70206-50-7 |
| Molecular Formula | C8H12N2O |
| Molecular Weight | 152.19 g/mol |
| Topological Polar Surface Area (TPSA) | ~45.2 Ų |
| Hydrogen Bond Donors | 2 (Secondary Amine -NH, Hydroxyl -OH) |
| Hydrogen Bond Acceptors | 3 (Pyridine -N, Amine -NH, Hydroxyl -OH) |
| Rotatable Bonds | 4 (Enabling high conformational flexibility) |
Synthetic Methodology: Reductive Amination
The most efficient and scalable route to synthesize 2-[(Pyridin-4-ylmethyl)-amino]-ethanol is via the reductive amination of pyridine-4-carboxaldehyde with ethanolamine[2].
Causality in Reagent Selection: While sodium borohydride (NaBH₄) is a common reducing agent, it is excessively harsh and can prematurely reduce the unreacted pyridine-4-carboxaldehyde directly to pyridin-4-ylmethanol. To prevent this, Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making NaBH(OAc)₃ mild enough to selectively reduce the protonated imine (iminium ion) without affecting the parent aldehyde.
Figure 1: Reductive amination workflow for 2-[(Pyridin-4-ylmethyl)-amino]-ethanol synthesis.
Coordination Chemistry & MOF Applications
In the realm of Metal-Organic Frameworks, the ligand's structural dichotomy—a rigid aromatic vector combined with a flexible aliphatic arm—enables the construction of "breathing" MOFs. The ligand adapts its coordination mode based on the hardness of the metal center and the pH of the environment.
-
Soft Lewis Acids (e.g., Ag⁺, Au⁺): Preferentially bind to the softer pyridine nitrogen, leaving the ethanolamine arm free for hydrogen bonding.
-
Borderline/Hard Acids (e.g., Cu²⁺, Ni²⁺): Induce bidentate chelation through the secondary amine and the hydroxyl oxygen, forming stable 5-membered metallacycles.
-
Basic Conditions (Deprotonation): The hydroxyl group deprotonates to form a strongly coordinating alkoxide, facilitating the assembly of multinuclear zinc or cobalt clusters (tritopic bridging).
Figure 2: Divergent coordination modes based on metal center hardness and pH.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify success at each stage.
Protocol A: Synthesis of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol
-
Imine Condensation: Dissolve 1.0 equivalent of pyridine-4-carboxaldehyde in anhydrous dichloromethane (DCM). Add 1.05 equivalents of ethanolamine and anhydrous magnesium sulfate (MgSO₄) to scavenge water and drive the equilibrium forward. Stir at room temperature for 2 hours.
-
Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH eluent. The reaction is complete when the UV-active aldehyde spot (Rf ~0.6) completely disappears, replaced by a new spot (Rf ~0.3).
-
-
Selective Reduction: Filter off the MgSO₄. Cool the filtrate to 0°C using an ice bath. Slowly add 1.5 equivalents of NaBH(OAc)₃ in portions to control the exothermic hydrogen gas evolution. Stir for 12 hours, allowing the mixture to warm to room temperature.
-
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct. Extract the aqueous layer three times with DCM. Dry the combined organic layers over Na₂SO₄ and concentrate under reduced vacuum[2].
-
Validation Checkpoint 2: Analyze the crude product via ¹H NMR (CDCl₃). Successful reduction is confirmed by the disappearance of the imine proton (~8.3 ppm) and the emergence of a diagnostic singlet at ~3.8 ppm, corresponding to the new methylene bridge (Ar-CH₂-N).
-
Protocol B: General Procedure for Transition Metal Complexation (e.g., Zinc MOF)
-
Ligand Preparation: Dissolve 0.5 mmol of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol in 5 mL of a mixed solvent system (e.g., DMF/Ethanol 1:1) to balance the solubility of both the organic ligand and the inorganic salt.
-
Metal Addition: Slowly add a solution of 0.5 mmol Zn(NO₃)₂·6H₂O dissolved in 5 mL of the same solvent mixture.
-
Validation Checkpoint 1: The solution must remain completely clear upon mixing. Immediate precipitation indicates the formation of amorphous zinc hydroxide rather than the desired coordination complex; if this occurs, adjust the pH slightly lower using dilute nitric acid.
-
-
Crystallization: Seal the vial and subject it to solvothermal conditions (85°C for 48 hours) or allow for slow solvent evaporation at room temperature.
-
Validation Checkpoint 2: Harvest the resulting crystals. Perform Powder X-Ray Diffraction (PXRD) on the bulk sample. The experimental PXRD pattern must match the simulated pattern derived from Single-Crystal X-Ray Diffraction (SCXRD) to confirm phase purity and rule out polymorphic mixtures.
-
References
- US7622583B2 - Heteroaryl sulfonamides and CCR2 (Reductive Amination Methodology)
Sources
Thermodynamic stability of pyridine-based amino-ethanol derivatives
An In-depth Technical Guide to the Thermodynamic Stability of Pyridine-Based Amino-Ethanol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its incorporation into drug candidates can significantly enhance biochemical potency, metabolic stability, and cell permeability.[2] When functionalized with an amino-ethanol side chain, these derivatives gain the capacity for specific hydrogen bonding interactions, which are critical for molecular recognition and overall stability. This guide provides a comprehensive exploration of the thermodynamic stability of pyridine-based amino-ethanol derivatives. We will delve into the foundational principles governing their stability, detail rigorous experimental protocols for its quantification, and present computational approaches for predictive analysis. This document is structured to serve as a practical and authoritative resource for scientists engaged in the design and development of novel therapeutics.
The Strategic Importance of Stability in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the inherent stability of the molecule. Thermodynamic stability, a measure of a molecule's energy state, directly influences critical pharmaceutical attributes such as shelf-life, degradation pathways, and bioavailability.[3] Pyridine and its derivatives are foundational building blocks in a vast array of medicines, including antiviral, anticancer, and anti-inflammatory agents, due to their versatile chemical properties and biological activity.[4][5] The amino-ethanol moiety introduces hydroxyl and amino groups capable of forming strong intramolecular hydrogen bonds (IMHBs), which can significantly stabilize the molecular conformation.[6][7][8] Understanding and optimizing the thermodynamic stability of these pyridine-based structures is therefore not merely an academic exercise but a critical step in developing safe, effective, and reliable pharmaceuticals.[9]
Foundational Principles of Thermodynamic Stability
The stability of a pyridine-based amino-ethanol derivative is not governed by a single factor but is the result of a complex interplay of intramolecular and intermolecular forces.
The Critical Role of Intramolecular Hydrogen Bonding (IMHB)
In amino-ethanol derivatives, the proximity of the hydroxyl (-OH) and amino (-NH2) groups allows for the formation of an intramolecular hydrogen bond, typically an O-H···N interaction.[7][10] This interaction creates a cyclic-like conformation that significantly lowers the molecule's ground-state energy, thereby increasing its thermodynamic stability.
-
Causality: The formation of this IMHB restricts the conformational flexibility of the side chain, reducing the entropic penalty associated with adopting a specific, biologically active conformation.[11] The strength of this bond is a key determinant of the overall stability.
The diagram below illustrates the core structure and the stabilizing intramolecular hydrogen bond.
Caption: Integrated workflow for thermodynamic stability assessment.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [12]It is a powerful tool for identifying melting points, glass transitions, and polymorphic forms, all of which are critical indicators of thermodynamic stability. [13][14]
-
Sample Preparation: Accurately weigh 2-5 mg of the pyridine-based amino-ethanol derivative into a standard aluminum DSC pan.
-
Causality: A small sample mass ensures uniform heat distribution and minimizes thermal gradients within the sample.
-
-
Encapsulation: Crimp the pan with an aluminum lid. If volatile components are expected, use a hermetically sealed pan to prevent mass loss.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature well below any expected transitions (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature beyond the melting or decomposition point.
-
Causality: A constant heating rate ensures that the thermal events are recorded accurately and are comparable between different samples.
-
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Causality: An inert atmosphere prevents thermo-oxidative degradation, ensuring that the observed thermal events are solely due to heat-induced transitions. 6. Data Analysis: Analyze the resulting thermogram. The peak of an endotherm corresponds to the melting point (Tₘ), and the area under the peak is the enthalpy of fusion (ΔHfus). Sharp melting peaks are indicative of high purity. [13]
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. [15]It is essential for determining decomposition temperatures and quantifying volatile content, such as residual solvents or water. [16][17]
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (ceramic or platinum).
-
Instrument Setup: Place the pan onto the TGA's high-precision balance within the furnace.
-
Thermal Program:
-
Equilibrate at a low starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 or 20 °C/min) to a high temperature (e.g., 600 °C) that ensures complete decomposition. [18]4. Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Causality: As with DSC, an inert atmosphere isolates the thermal degradation from oxidative processes. [19]5. Data Analysis: The TGA curve plots percent weight loss versus temperature. The onset temperature of a significant weight loss step indicates the beginning of thermal decomposition, a key measure of stability. [15]
-
Data Interpretation and Structure-Stability Relationships
The data from DSC and TGA experiments provide quantitative measures of stability that can be compared across a series of derivatives.
Quantitative Data Summary
The following table illustrates hypothetical data for a series of substituted pyridine-ethanolamine derivatives, demonstrating how substituent changes can impact thermal properties.
| Compound ID | Substituent (R on Pyridine) | Tₘ (Melting Point, °C) [DSC] | Td (Decomposition Onset, °C) [TGA] |
| P-EA-H | -H (Unsubstituted) | 155.2 | 210.5 |
| P-EA-Me | 4-Methyl (EDG) | 162.5 | 225.1 |
| P-EA-Cl | 4-Chloro (EWG) | 148.1 | 202.7 |
Data is illustrative to demonstrate trends.
-
Analysis: The electron-donating methyl group in P-EA-Me increases both the melting point and decomposition temperature, consistent with enhanced stability. Conversely, the electron-withdrawing chloro group in P-EA-Cl lowers these values, indicating reduced thermodynamic stability. This aligns with the principle that stronger IMHBs, facilitated by EDGs, lead to more stable crystalline lattices and higher resistance to thermal degradation.
Computational Approaches to Predicting Stability
Modern drug discovery leverages computational chemistry to predict molecular properties before synthesis, saving significant time and resources. Density Functional Theory (DFT) is a powerful method for this purpose.
-
Energy Calculations: DFT can be used to calculate the total electronic energies of different conformers (e.g., with and without an IMHB). The energy difference provides a quantitative measure of the stabilization afforded by the hydrogen bond. [20]* Geometric Optimization: The method optimizes molecular geometries to their lowest energy state, allowing for the precise calculation of bond lengths and angles. A shorter H···N distance and a more linear O-H···N angle are indicative of a stronger, more stabilizing hydrogen bond. [6]* Vibrational Frequency Analysis: Calculations can predict vibrational frequencies. A red shift (lowering of frequency) in the O-H stretching vibration is a hallmark of hydrogen bond formation and its magnitude correlates with bond strength. [11]
Conclusion
The thermodynamic stability of pyridine-based amino-ethanol derivatives is a cornerstone of their potential as viable drug candidates. This stability is primarily driven by the formation of a robust intramolecular hydrogen bond between the amino and ethanol functionalities, a feature that can be modulated through electronic tuning of the pyridine scaffold with various substituents. A comprehensive assessment of stability requires a synergistic approach, combining high-throughput computational predictions with rigorous experimental validation through thermal analysis techniques like DSC and TGA. By understanding and applying the principles and protocols outlined in this guide, researchers can make more informed decisions in the design and optimization of next-generation therapeutics, ensuring that promising compounds possess the requisite stability to succeed in clinical development.
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- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). NCBI.
- Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). ResolveMass Laboratories Inc.
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- A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (2023, February 13). Journal of Chemical Reviews.
- How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. (2017, December 18). Malvern Panalytical.
- Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC. (n.d.). NCBI.
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- Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. (2018, July 18). IntechOpen.
- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research.
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- Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions - PMC. (2021, June 10). NCBI.
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- Intramolecular hydrogen bonding and intermolecular association of amino alcohols. (n.d.). Royal Society of Chemistry.
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- Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). longdom.org.
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- Synthesis and antimicrobial studies of new pyridine derivatives. (n.d.). ResearchGate.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022, May 26). MDPI.
- Study on the Reactivity of Amino Acid Chemosensor, NPFNP, with Ethanol: Structural Elucidation through Single Crystal XRD and. (n.d.). Sultan Qaboos University Journal For Science.
- Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2025, October 16). ResearchGate.
- Crystal Structure and Thermodynamic Stability of the [Hg(Pyridine) 4 (NO 3 ) 2 ] · 2(Pyridine) Inclusion Compound. (n.d.). ResearchGate.
- Synthesis, spectral and microbial studies of some novel schiff base derivatives of 2-amino pyridine. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (n.d.). MDPI.
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- Thermodynamics of binary systems containing amines. Part 5.—Alcohols and pyridine. (n.d.). Elsevier.
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pKa values and protonation states of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol
In-Depth Technical Guide: pKa Values, Protonation States, and Speciation of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol
As a Senior Application Scientist in early-stage drug discovery and physicochemical characterization, understanding the precise ionization behavior of your building blocks is non-negotiable. The molecule 2-[(Pyridin-4-ylmethyl)-amino]-ethanol (also known as N-(pyridin-4-ylmethyl)ethanolamine) is a highly versatile bidentate/tridentate ligand and pharmacophore. It features three distinct functional domains: an aromatic pyridine ring, a secondary aliphatic amine, and a terminal hydroxyl group.
This whitepaper deconstructs the electronic causality behind its pKa values, maps its pH-dependent speciation, and outlines a self-validating experimental protocol for high-fidelity pKa determination.
Structural Analysis and Electronic Causality of Ionization
To predict and understand the macroscopic pKa values of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol, we must analyze the molecule through the lens of Linear Free Energy Relationships (LFER) and inductive effects (-I). The molecule contains two basic centers relevant to physiological pH, while the terminal alcohol remains neutral under aqueous conditions.
The Pyridine Nitrogen (Predicted pKa ~ 5.4 – 5.6)
Unsubstituted pyridine has a pKa of 5.25, while the electron-donating methyl group in 4-methylpyridine (4-picoline) raises the pKa to ~6.0. However, in our target molecule, the methylene bridge connects to an electronegative secondary amine. The nitrogen atom of the amine exerts a strong electron-withdrawing inductive effect (-I) through the sigma-bond network. This pulls electron density away from the aromatic ring, destabilizing the protonated pyridinium conjugate acid and favoring the neutral free base. Consequently, the pKa is depressed back down to approximately 5.5 , closely mirroring the behavior of the structural analog 4-picolylamine[1].
The Secondary Aliphatic Amine (Predicted pKa ~ 8.8 – 9.2)
Simple secondary dialkylamines typically exhibit pKa values between 10.5 and 11.0. However, the amine in this molecule is flanked by two electron-withdrawing groups:
-
The 4-Pyridyl Group: Aromatic rings are inherently electron-withdrawing relative to alkyl chains. The pyridine ring further exacerbates this effect, stabilizing the unprotonated amine.
-
The Hydroxyl Group: The terminal -OH group on the ethyl chain exerts a distinct -I effect. For context, adding a hydroxyl group to ethylamine drops its pKa from 10.8 to 9.5 (ethanolamine).
The synergistic electron withdrawal from both the pyridyl and hydroxyl moieties significantly lowers the basicity of the secondary amine, resulting in a predicted macroscopic pKa of approximately 9.0 .
Table 1: Comparative pKa Analysis of Structural Analogs
Data synthesized from established physicochemical databases and predictive LFER models.
| Compound / Motif | Functional Group | Experimental pKa | Electronic Effect Driving pKa Shift |
| 4-Methylpyridine | Pyridine N | 6.02 | +I (Inductive donation from methyl) |
| Ethanolamine | Primary Amine | 9.50 | -I (Inductive withdrawal from -OH) |
| 4-Picolylamine | Primary Amine | 9.65 - 9.70 | -I (Inductive withdrawal from pyridine) |
| Target Molecule | Pyridine N | ~ 5.5 (Pred.) | Destabilized by amine -I effect |
| Target Molecule | Secondary Amine | ~ 9.0 (Pred.) | Destabilized by both Pyridine and -OH |
Protonation States and pH Speciation
Because the two pKa values are separated by more than 3 log units ( Δ pKa > 3), the ionization events are effectively decoupled. This allows us to map distinct, non-overlapping macroscopic protonation states across the pH scale.
-
Low pH (< 5.0): The molecule exists almost exclusively as a dication . Both the aliphatic amine and the pyridine nitrogen are protonated. This state is highly water-soluble but entirely membrane-impermeable.
-
Physiological pH (7.4): The molecule exists as a monocation . The pyridine nitrogen is neutral (pKa ~ 5.5), while the secondary amine remains protonated (pKa ~ 9.0). This is the dominant species for target engagement in biological systems, capable of acting as both a hydrogen bond donor and acceptor.
-
High pH (> 10.0): The molecule exists as a neutral free base . Both nitrogen centers are deprotonated. This state exhibits the highest lipophilicity (LogP) and is the species that passively diffuses across lipid bilayers.
Speciation and protonation state transitions of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol across pH.
Self-Validating Experimental Protocol for pKa Determination
To experimentally validate these predicted values, relying on a single analytical method introduces unacceptable risk. The aliphatic amine lacks a strong chromophore, while the pyridine ring possesses a highly pH-sensitive one. Therefore, a dual-method approach utilizing both Potentiometric (pH-metric) and UV-metric titrations is required.
The industry standard for this workflow is the Pion Sirius T3 automated titrator, which allows for simultaneous multi-wavelength absorbance and glass-electrode pH tracking[2].
Step-by-Step Methodology: Pion Sirius T3 Dual Titration
Causality Check: Why use 0.15 M KCl? pKa is a thermodynamic constant dependent on the activity of ions in solution. Using Ionic Strength Adjusted (ISA) water ensures that the activity coefficients remain constant throughout the titration, yielding highly reproducible macroscopic pKa values[3].
-
Sample Preparation:
-
Prepare a 10 mg/mL stock solution of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol in LC-MS grade DMSO.
-
Aliquoting 1–5 µL of the DMSO stock into 1.5 mL of ISA water (0.15 M KCl) to achieve a final analyte concentration of ~50 µM. This low concentration prevents precipitation of the neutral free base at high pH.
-
-
Environmental Control:
-
Engage the Peltier device on the Sirius T3 to strictly maintain the sample at 25.0 ± 0.5 °C, as pKa values are highly temperature-dependent[2].
-
-
Automated Titration:
-
Lower the initial pH to 1.8 using 0.5 M HCl (in 0.15 M KCl) to fully force the molecule into its dicationic state.
-
Automate the addition of 0.5 M KOH (in 0.15 M KCl) in 0.2 pH step increments up to pH 12.2.
-
-
Orthogonal Data Acquisition:
-
UV-Metric: At each 0.2 pH step, capture the multi-wavelength UV absorbance spectrum (250–450 nm). The deprotonation of the pyridine ring (pKa ~5.5) will cause a distinct bathochromic/hypsochromic shift due to changes in the π→π∗ and n→π∗ transitions[3].
-
Potentiometric: The Ag/AgCl double-junction reference electrode continuously monitors the pH. The deprotonation of the secondary amine (pKa ~9.0) will not register strongly on the UV spectrum but will create a distinct inflection point on the potentiometric Bjerrum plot (average number of bound protons vs. pH)[2].
-
-
Data Refinement:
-
Use Sirius T3 Refine software to extract the basis spectra and fit the populations of the distinct UV-active species, yielding pKa1.
-
Fit the potentiometric charge-mass balance equations to yield pKa2.
-
Self-validating dual-method pKa determination workflow using the Pion Sirius T3 platform.
Implications for Drug Development
Understanding the ~5.5 and ~9.0 pKa thresholds of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol is critical for downstream formulation and pharmacokinetics:
-
Membrane Permeability (LogD): At the physiological pH of the blood (7.4), the molecule is predominantly a monocation. Because charged species cannot easily traverse lipophilic cellular membranes, the effective distribution coefficient ( LogD7.4 ) will be significantly lower than its partition coefficient ( LogP ). If central nervous system (CNS) penetration is required, structural modifications to lower the amine's pKa closer to 7.4 would be necessary to increase the fraction of the neutral free base.
-
Receptor Binding: The protonated secondary amine at pH 7.4 acts as a powerful hydrogen bond donor, often critical for anchoring molecules into the acidic residues (e.g., Aspartate, Glutamate) of kinase hinge regions or GPCR binding pockets.
References
-
Shandong Kunda Biotechnology Co Ltd. (n.d.). 4-(Aminomethyl)pyridine Specifications and Physicochemical Properties. Retrieved from [Link]
-
Drug Design Data Resource (D3R). (2017). SAMPL6 pKa-Prediction Challenge Protocol and Sirius T3 Methodology. Retrieved from[Link]
-
National Institutes of Health (NIH) / PMC. (2018). pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. Retrieved from [Link]
Sources
- 1. 4-(Aminomethyl)pyridine Manufacturer & Supplier in China | High Quality 4-Picolylamine CAS 3731-52-0 | Specifications, Uses, Safety, Price [shandong-kunda.com]
- 2. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D3R | [drugdesigndata.org]
Technical Whitepaper: Pharmacological Versatility of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol Derivatives
Executive Summary
The compound 2-[(Pyridin-4-ylmethyl)-amino]-ethanol (CAS 70206-50-7) and its derivatives represent a highly privileged class of pharmacophores in modern drug discovery. By combining the rigid, hydrogen-bonding capacity of a pyridine ring with the flexible, hydrophilic nature of an aminoalcohol, this scaffold serves as a foundational building block for targeted therapeutics. This technical guide explores the structural rationale, core biological activities, and validated experimental protocols for evaluating these derivatives, specifically focusing on their roles in kinase inhibition, oncology, and multidrug resistance (MDR) modulation.
Structural Rationale & Pharmacophore Analysis
The biological efficacy of 2-[(pyridin-4-ylmethyl)-amino]-ethanol derivatives stems from their precise physicochemical properties:
-
The Pyridine Ring (H-Bond Acceptor): With a pKa of approximately 5.2, the pyridine nitrogen remains largely unprotonated at physiological pH (7.4). Its lone electron pair acts as a potent hydrogen bond acceptor, a critical feature for anchoring the molecule to the hinge region of kinase ATP-binding pockets.
-
The Secondary Amine (H-Bond Donor): The secondary amine is predominantly protonated at physiological pH, serving as a strong hydrogen bond donor that interacts with backbone carbonyls of target proteins.
-
The Ethanol Tail (Solvent-Exposed Vector): The terminal hydroxyl group provides a flexible vector that projects into the solvent-exposed channel of the target receptor. This not only improves the aqueous solubility of the parent compound but also serves as a versatile synthetic handle for generating prodrugs, ether derivatives, or linking to larger macrocyclic structures.
Core Biological Activities & Target Pathways
Targeted Kinase Inhibition (Angiogenesis)
Derivatives utilizing the (pyridin-4-ylmethyl)amino motif are heavily utilized in the design of Receptor Tyrosine Kinase (RTK) inhibitors, particularly targeting angiogenesis pathways. For instance, structural analogs like AAL 993 function as potent, cell-permeable Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. These derivatives competitively block ATP binding, exhibiting IC50 values as low as 23 nM for VEGFR2, thereby suppressing VEGF-induced angiogenesis in vivo[1].
Fig 1: Mechanism of action of pyridin-4-ylmethylamino derivatives in blocking VEGFR2 signaling.
Anticancer Efficacy & MDR Modulation
Recent advancements in hepatocellular carcinoma (HCC) therapeutics have integrated the (pyridin-4-ylmethyl)amino moiety into triazolotriazine cores. These specific derivatives demonstrate remarkable inhibitory activity against the HepG2 cell line (IC50 = 3.06 μM) and act as selective modulators of Multidrug Resistance Protein 1 (MDR1/MRP)[2]. By inhibiting the efflux pumps, these derivatives re-sensitize resistant cancer cells to standard chemotherapeutics.
Antimicrobial & Antiproliferative Scaffolds
The 1,3-aminoalcohol structural motif is also a proven building block for antiproliferative agents. Research into allo-gibberic acid-based aminoalcohols has shown that functionalizing the aminoalcohol core can yield compounds with distinct cancer selectivity and broad-spectrum antimicrobial activity against multidrug-resistant panels[3].
Quantitative Data Summary
The following table synthesizes the biological activity of key structural analogs and derivatives containing the core pharmacophore elements:
| Compound Class / Derivative | Primary Target | IC50 (μM) | Key Structural Modification | Reference |
| AAL 993 Analog | VEGFR2 (Kinase) | 0.023 | Benzamide substitution at the amine | [1] |
| Triazolotriazine Derivative | HepG2 (Cellular) | 3.06 | Triazine core integration | [2] |
| Allo-gibberic Aminoalcohol | Cancer Cell Lines | 4.38 - 7.49 | N-naphthylethyl substitution | [3] |
| Allo-gibberic Aminoalcohol | NIH/3T3 (Fibroblasts) | 10.88 | Baseline toxicity threshold | [3] |
Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality behind the experimental choice.
High-Throughput TR-FRET Kinase Inhibition Assay (VEGFR2)
This workflow evaluates the ATP-competitive binding affinity of synthesized derivatives.
-
Reagent Preparation: Prepare 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35.
-
Causality: HEPES maintains physiological pH. MgCl₂ is an essential cofactor required for ATP coordination. EGTA chelates trace heavy metals that could cause allosteric enzyme inhibition. DTT prevents the oxidation of critical cysteine residues in the kinase domain, and Brij-35 prevents non-specific adsorption of the kinase to the microplate walls.
-
-
Compound Dilution: Serially dilute the derivative in 100% DMSO, then perform a 1:100 intermediate dilution in the aqueous buffer.
-
Causality: Maintaining a final assay DMSO concentration of ≤ 1% is critical to prevent solvent-induced denaturation of the VEGFR2 protein.
-
-
Enzyme-Substrate Incubation: Add VEGFR2 enzyme, ULight-labeled poly-GT substrate, and ATP at its predetermined Km value. Incubate for 60 minutes at room temperature.
-
Causality: Running the assay exactly at the ATP Km ensures the assay is highly sensitive to competitive inhibitors, allowing for accurate Ki derivation via the Cheng-Prusoff equation.
-
-
Reaction Quenching & Detection: Add EDTA and a Europium (Eu)-labeled anti-phospho-tyrosine antibody. Read the plate at Ex: 340 nm / Em: 615 nm & 665 nm.
-
Causality: EDTA rapidly chelates Mg²⁺, instantly halting ATP hydrolysis. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal only occurs if the substrate is phosphorylated, bringing the Eu-donor and ULight-acceptor into close proximity.
-
-
Self-Validation Checkpoint:
-
System Logic: Include a Staurosporine reference arm and DMSO-only wells. Calculate the Z'-factor. A Z' > 0.6 validates the assay's dynamic range. If the Staurosporine IC50 deviates by >3-fold from the historical average (~5 nM), the plate must be rejected due to suspected enzyme degradation or ATP degradation.
-
Fig 2: Step-by-step workflow for the TR-FRET based high-throughput kinase inhibition assay.
Cellular MDR Reversal & Efflux Assay
This protocol measures the ability of the derivative to inhibit P-glycoprotein (P-gp/MDR1) efflux in HepG2 cells.
-
Cell Seeding & Starvation: Seed HepG2 cells in a 96-well black, clear-bottom plate at 2×104 cells/well. Incubate overnight, then serum-starve for 4 hours.
-
Causality: Serum starvation synchronizes the cell cycle and reduces background noise caused by serum protein binding to the test compounds.
-
-
Compound Pre-incubation: Treat cells with the 2-[(pyridin-4-ylmethyl)-amino]-ethanol derivative for 1 hour at 37°C.
-
Causality: This pre-incubation allows the compound to penetrate the cell membrane and bind to the intracellular/transmembrane domains of the MDR1 efflux pumps before the fluorescent substrate is introduced.
-
-
Substrate Accumulation: Add Rhodamine 123 (Rho123, 5 μM) and incubate for an additional 2 hours.
-
Causality: Rho123 is a well-characterized fluorescent substrate for P-gp. If the efflux pump is inhibited by the derivative, Rho123 will accumulate intracellularly, leading to a measurable increase in fluorescence.
-
-
Washing & Readout: Wash cells 3x with ice-cold PBS and lyse with 0.1% Triton X-100. Measure fluorescence (Ex: 485 nm / Em: 535 nm).
-
Causality: Ice-cold PBS halts all active transport mechanisms instantly, preventing the efflux of Rho123 during the washing steps. Triton X-100 ensures complete membrane permeabilization for accurate total fluorescence quantification.
-
-
Self-Validation Checkpoint:
-
System Logic: Use Verapamil (10 μM) as a positive control. The baseline fluorescence of Rho123 in DMSO-treated HepG2 cells must increase by at least 4-fold upon Verapamil treatment. Failure to achieve this dynamic window indicates a loss of the MDR phenotype in the cell passage, rendering the test results invalid.
-
References
- Title: 4-(3-((Pyridin-4-ylmethyl)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-6-yl)
- Title: Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers Source: RSC Publishing URL
- Title: AAL 993, VEGFR inhibitor (CAS 340774-69-8)
- Title: Amino ethanol Building Blocks (Including 2-[(Pyridin-4-ylmethyl)-amino]-ethanol)
Sources
- 1. AAL 993, VEGFR inhibitor (CAS 340774-69-8) | Abcam [abcam.com]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. Stereoselective synthesis and antiproliferative activity of allo -gibberic acid-based 1,3-aminoalcohol regioisomers - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00665D [pubs.rsc.org]
Coordination chemistry and ligand behavior of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol
Methodological & Application
Application Note: 2-[(Pyridin-4-ylmethyl)-amino]-ethanol as a Bidentate Ligand in Advanced Metal Complexes
Executive Summary & Ligand Profile
In the design of advanced metallodrugs and supramolecular materials, ligand selection dictates both the primary coordination geometry and the secondary interactions of the resulting metal complex. 2-[(Pyridin-4-ylmethyl)-amino]-ethanol (also referred to as N-(pyridin-4-ylmethyl)ethanolamine) is a structurally versatile bifunctional ligand. It features an aliphatic aminoethanol moiety—comprising a secondary amine and a primary hydroxyl group—linked via a methylene spacer to a pyridine-4-yl ring.
This specific architecture allows the molecule to act as a primary bidentate chelator while simultaneously offering a "pendant" or remote coordination site[1]. For drug development professionals and coordination chemists, this dual-action capability provides a programmable scaffold for creating metallodrugs with tunable pharmacokinetics, or for constructing multi-metallic coordination polymers.
Mechanistic Principles of Coordination
The N,O-Chelation Paradigm
Like other N-substituted aminoethanols, this ligand primarily coordinates to transition metals (e.g., Cu²⁺, Ru²⁺, Ni²⁺) via the secondary amine nitrogen and the hydroxyl oxygen[2]. Depending on the reaction conditions, the hydroxyl group can coordinate in its neutral form or undergo spontaneous deprotonation to form an anionic alkoxide donor[3]. This N,O-coordination forms a thermodynamically stable five-membered chelate ring, driven by the chelate effect which minimizes the entropic penalty of metal binding.
The Role of the Pendant Pyridine
Crucially, the pyridine nitrogen at the 4-position cannot participate in chelating the primary metal center. The rigid geometry of the aromatic ring and the spatial constraints of the methylene spacer prevent it from reaching the same metal ion without inducing severe steric strain. Instead, it acts as a pendant remote Lewis base[4]. This structural feature is intentionally exploited to:
-
Bridge Metal Centers : Form homo- or hetero-bimetallic complexes by coordinating a second, distinct metal ion to the pyridine nitrogen[1].
-
Enhance Drug Solubility & Targeting : In physiological environments, the uncoordinated pyridine nitrogen can become protonated, significantly enhancing the aqueous solubility of the resulting metallodrug. Furthermore, the pendant pyridine can act as a hydrogen-bond acceptor or interact with Lewis acidic sites within enzyme active sites, a mechanism utilized in the design of advanced kinase inhibitors[5].
-
Tune Electronic Properties : The remote Lewis basic site can be used to modulate the electronic density of the primary metal center through remote binding events, altering the complex's catalytic or redox activity[4].
Fig 1. Dual-function coordination logic of the ligand showing primary chelation and pendant utility.
Experimental Protocols: Synthesis of Metal Complexes
The following self-validating protocols detail the synthesis of two distinct classes of metal complexes, explaining the causality behind each experimental choice.
Protocol A: Synthesis of a Mononuclear Copper(II) Complex [Cu(L)₂]
Causality & Logic : Copper(II) strongly favors square planar or Jahn-Teller distorted octahedral geometries. By using a 2:1 ligand-to-metal ratio in the presence of a mild base, the aminoethanol hydroxyl groups are deprotonated. This converts the ligand from a neutral (L-type) to an anionic (X-type) N,O-donor, significantly increasing the thermodynamic stability of the resulting lipophilic[Cu(L)₂] complex[3].
Step-by-Step Methodology :
-
Ligand Preparation : Dissolve 2.0 mmol of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol in 15 mL of anhydrous methanol. Rationale: Methanol ensures complete dissolution of both reagents while preventing unwanted hydrolysis of the metal precursor.
-
Deprotonation : Add 2.0 mmol of sodium methoxide (NaOMe) to the solution and stir for 15 minutes at room temperature. Rationale: Deprotonating the hydroxyl group shifts the coordination equilibrium forward, strengthening the Cu-O bond.
-
Metal Addition : Slowly add a solution of 1.0 mmol CuCl₂·2H₂O dissolved in 5 mL of methanol dropwise to the ligand mixture. The solution will immediately transition from pale blue to deep purple, visually validating complex formation.
-
Reflux & Isolation : Heat the mixture to 60°C under reflux for 4 hours. Cool to room temperature, filter off the NaCl byproduct, and concentrate the filtrate under reduced pressure.
-
Crystallization : Induce crystallization by vapor diffusion of diethyl ether into the concentrated methanolic solution.
Protocol B: Synthesis of a Ruthenium(II) Arene Anticancer Candidate [(η⁶-p-cymene)Ru(L)Cl]Cl
Causality & Logic : In metallodrug design, cationic complexes are often required to facilitate cellular uptake and mitochondrial targeting. Therefore, the ligand is kept neutral (N,OH coordination) to maintain the overall positive charge of the Ru(II) complex.
Step-by-Step Methodology :
-
Precursor Activation : Suspend 0.5 mmol of the dimeric precursor [(η⁶-p-cymene)RuCl₂]₂ in 20 mL of dry dichloromethane (DCM).
-
Ligand Addition : Add 1.0 mmol of the neutral ligand directly to the suspension.
-
Coordination : Stir the mixture at room temperature for 12 hours under an inert argon atmosphere. Rationale: The bidentate N,O-chelation drives the cleavage of the Ru-Cl-Ru bridge, yielding a monomeric species.
-
Precipitation : Add cold hexane (30 mL) to precipitate the yellow/orange product. Filter, wash with diethyl ether, and dry in vacuo.
Fig 2. Step-by-step experimental workflow for synthesizing metal complexes with the bidentate ligand.
Data Presentation & Analytical Validation
To ensure the trustworthiness of the synthesized complexes, rigorous analytical validation is required. Table 1 summarizes the expected quantitative and qualitative shifts in key spectroscopic data upon coordination.
Table 1: Expected Spectroscopic Data for Ligand vs. Metal Complexes
| Analytical Method | Free Ligand | [Cu(L)₂] Complex | [Ru(arene)(L)Cl]Cl Complex | Mechanistic Rationale |
| IR: ν(O-H) | ~3300 cm⁻¹ (broad) | Absent | ~3250 cm⁻¹ (shifted) | Deprotonation in Cu complex; coordination of neutral OH in Ru complex. |
| IR: ν(N-H) | ~3150 cm⁻¹ | ~3100 cm⁻¹ | ~3110 cm⁻¹ | Coordination of secondary amine nitrogen to metal center weakens the N-H bond. |
| IR: ν(C=N) Pyridine | ~1595 cm⁻¹ | ~1595 cm⁻¹ | ~1595 cm⁻¹ | Unchanged, confirming the pendant pyridine remains uncoordinated. |
| ¹H NMR: Pyridine Protons | ~8.5 ppm (m, 2H) | N/A (Paramagnetic) | ~8.6 ppm (m, 2H) | Minimal shift confirms pyridine is not directly bound to the diamagnetic Ru(II) center. |
| ¹H NMR: -CH₂-O Protons | ~3.6 ppm (t, 2H) | N/A (Paramagnetic) | ~4.2 ppm (m, 2H) | Significant downfield shift due to direct coordination of the adjacent oxygen to Ru(II). |
Applications in Drug Development
The incorporation of the 2-[(Pyridin-4-ylmethyl)-amino]-ethanol ligand into metal scaffolds is highly relevant for modern pharmacology. Ru(II) and Os(II) arene complexes utilizing N,O-chelating ligands have shown significant promise as targeted anticancer agents. The pendant pyridine moiety serves as a highly valuable synthetic handle; it can be further functionalized (e.g., via alkylation to form a pyridinium salt for targeting the mitochondrial membrane potential) or left unmodified to act as a hydrogen-bond acceptor with biological kinases, mirroring mechanisms observed in advanced LIMK inhibitors[5].
References
-
Title : Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor To Treat Fragile X Syndrome Source : ACS Publications URL : 5
-
Title : Dimetallic complexes of a structurally versatile pyridazine-containing Schiff-base macrocyclic ligand with pendant pyridine arms Source : Dalton Transactions (RSC Publishing) URL : 1
-
Title : Application Notes and Protocols: 2-(Isopropylamino)ethanol in Coordination Chemistry Source : Benchchem URL : 2
-
Title : Tuning of Metal Complex Electronics and Reactivity by Remote Lewis Acid Binding to π‑Coordinated Pyridine Diphosphine Ligands Source : Organometallics (ACS Figshare) URL : 4
-
Title : Structural diversity and magnetic properties of copper(II) quinaldinate compounds with amino alcohols Source : RSC Publishing URL : 3
Sources
- 1. Dimetallic complexes of a structurally versatile pyridazine-containing Schiff-base macrocyclic ligand with pendant pyridine arms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structural diversity and magnetic properties of copper( ii ) quinaldinate compounds with amino alcohols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ00296E [pubs.rsc.org]
- 4. acs.figshare.com [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis and Pharmaceutical Elaboration of N-(4-Pyridylmethyl)ethanolamine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol
Executive Summary
N-(4-pyridylmethyl)ethanolamine is a versatile, bifunctional building block extensively utilized in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), kinase inhibitors, and advanced agricultural compounds [1]. This application note details a highly selective, scalable reductive amination protocol for its synthesis, followed by a downstream functionalization workflow to generate a urea-based kinase inhibitor scaffold. By emphasizing the mechanistic causality behind reagent selection and reaction conditions, this guide provides a self-validating framework for reproducible synthesis.
Mechanistic Rationale & Structural Significance
The architectural integration of N-(4-pyridylmethyl)ethanolamine into drug scaffolds is driven by three distinct pharmacophoric advantages:
-
The Pyridine Ring (Hydrogen Bond Acceptor): The 4-pyridyl moiety is a privileged structure in medicinal chemistry. The nitrogen atom acts as a critical hydrogen bond acceptor (HBA) that interacts directly with the ATP-binding hinge region of various kinases (e.g., VEGFR, PDGFR) [2]. Furthermore, it provides a basic center for formulating pharmaceutically acceptable salts (e.g., mesylates or hydrochlorides), drastically enhancing aqueous solubility.
-
The Secondary Amine (Nucleophilic Handle): The secondary nitrogen allows for targeted functionalization—such as urea formation, sulfonylation, or acylation—without the severe steric hindrance associated with bulkier tertiary amines [3].
-
The Hydroxyethyl Group (Solubility & Derivatization): The primary alcohol modulates the molecule's overall lipophilicity (LogP) and serves as an orthogonal reactive site for late-stage derivatization, such as PEGylation, prodrug esterification, or attachment to PROTAC linkers.
Experimental Methodology: Core Synthesis
Protocol 1: Highly Selective Reductive Amination
Causality in Experimental Design: Synthesizing secondary amines from primary amines and aldehydes frequently suffers from over-alkylation (tertiary amine formation). To prevent this, a reductive amination utilizing Sodium triacetoxyborohydride (STAB) is employed [4].
-
Why STAB over NaBH₄? Sodium borohydride is highly reactive and will prematurely reduce the aldehyde to 4-pyridylcarbinol before imine condensation is complete. STAB is significantly milder and selectively reduces the protonated imine intermediate.
-
Why 1,2-Dichloroethane (DCE)? DCE is selected over protic solvents like Methanol because it minimizes competitive hemiacetal formation and optimizes the solubility of the STAB reagent, accelerating reaction kinetics.
Step-by-Step Protocol:
-
Preparation: In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 4-pyridinecarboxaldehyde (10.0 mmol, 1.0 eq) in 50 mL of anhydrous 1,2-dichloroethane (DCE). Note: The nitrogen purge prevents atmospheric moisture from hydrolyzing the delicate imine intermediate.
-
Imine Condensation: Cool the solution to 0 °C using an ice bath. Add ethanolamine (10.5 mmol, 1.05 eq) dropwise over 10 minutes. Remove the ice bath and stir the mixture for 2 hours at room temperature. Note: The slight 0.05 eq excess of ethanolamine ensures complete consumption of the aldehyde, preventing alcohol byproduct formation during reduction.
-
Selective Reduction: Re-cool the reaction mixture to 0 °C. Add Sodium triacetoxyborohydride (STAB, 15.0 mmol, 1.5 eq) portion-wise to control exothermic hydrogen evolution. Stir the suspension for 12 hours at room temperature.
-
Quenching: Carefully quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Causality: STAB reductions generate acetic acid. Neutralizing the acid prevents the protonation of the product's pyridine and secondary amine, which would otherwise trap the target molecule in the aqueous layer during extraction.
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography (Silica gel, DCM:MeOH:NH₄OH = 90:9:1) to yield N-(4-pyridylmethyl)ethanolamine as a pale yellow oil.
Downstream Application: Synthesis of a Urea-Based Kinase Inhibitor
Protocol 2: Urea Formation via Isocyanate Coupling
Causality in Experimental Design: The secondary amine of N-(4-pyridylmethyl)ethanolamine reacts rapidly with aryl isocyanates to form substituted ureas—a classic Type II kinase inhibitor pharmacophore. The reaction is conducted in anhydrous Tetrahydrofuran (THF) with Triethylamine (TEA) acting as a proton scavenger to maintain the nucleophilicity of the amine.
Step-by-Step Protocol:
-
Dissolve N-(4-pyridylmethyl)ethanolamine (5.0 mmol, 1.0 eq) in 20 mL of anhydrous THF.
-
Add Triethylamine (6.0 mmol, 1.2 eq) and cool the mixture to 0 °C.
-
Dropwise, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (5.0 mmol, 1.0 eq) in 10 mL of THF.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Ninhydrin stain; the secondary amine spot will disappear).
-
Concentrate the solvent in vacuo and precipitate the product by triturating with cold Diethyl Ether to yield the target urea intermediate as a white solid.
Quantitative Data & Reaction Optimization
The following table summarizes the optimization data for the reductive amination step, validating the choice of STAB and DCE.
Table 1: Optimization of Reductive Amination Conditions
| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Mechanistic Observation |
| NaBH₄ | MeOH | 0 to RT | 4 | 45 | 82 | High alcohol byproduct due to premature aldehyde reduction. |
| NaBH₃CN | MeOH (pH 5) | RT | 12 | 78 | 91 | Good yield, but generates highly toxic HCN gas byproducts. |
| NaBH(OAc)₃ | THF | RT | 16 | 85 | 95 | Sluggish reaction kinetics due to lower solubility of STAB. |
| NaBH(OAc)₃ | DCE | 0 to RT | 12 | 94 | >98 | Optimal conditions; selective reduction of protonated imine. |
Visualizations
Synthetic Workflow
The following diagram illustrates the chemical logic and progression from raw starting materials to the final API precursor.
Caption: Synthetic workflow for N-(4-pyridylmethyl)ethanolamine and its urea derivative.
Target Kinase Signaling Pathway
The synthesized urea derivative acts as a Type II inhibitor, disrupting the downstream signaling cascade responsible for tumor angiogenesis.
Caption: Disruption of the VEGFR/RAF signaling pathway by the synthesized pyridylmethyl-urea inhibitor.
References
- Heterocyclic compounds. US Patent 6,022,967.
-
Synthesis and Evaluation of 4-Hydroxycoumarin Imines as Inhibitors of Class II Myosins. National Institutes of Health (NIH).[Link]
- COMT Inhibiting Methods and Compositions. US Patent Application 20180305360A1.
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 1996. Organic Chemistry Portal.[Link]
Application Note: Selective N-Monoalkylation of Ethanolamine with 4-(Chloromethyl)pyridine
Executive Summary
The synthesis of N-monoalkylated ethanolamines is a critical transformation in medicinal chemistry, providing essential building blocks for various pharmacophores, including kinase inhibitors and GPCR modulators. However, the direct alkylation of ethanolamine with highly reactive electrophiles like 4-(chloromethyl)pyridine (commonly known as 4-picolyl chloride) is notoriously prone to over-alkylation, yielding undesired N,N-dialkylated byproducts[1]. This application note details a field-proven, self-validating protocol that leverages stoichiometric control and kinetic dilution to achieve high-yielding, selective N-monoalkylation.
Mechanistic Principles & Causality
The reaction between ethanolamine and 4-picolyl chloride proceeds via a nucleophilic aliphatic substitution (S_N2) mechanism, where the nitrogen atom acts as the primary nucleophile[2]. Ethanolamine possesses two nucleophilic centers: the primary amine and the primary hydroxyl group. Because nitrogen is less electronegative and more polarizable than oxygen, the primary amine is significantly more nucleophilic, making N-alkylation kinetically favored over O-alkylation.
The primary synthetic challenge lies in the reactivity of the secondary amine intermediate. Once the first alkylation occurs, the resulting secondary amine (2-((pyridin-4-ylmethyl)amino)ethanol) exhibits enhanced nucleophilicity due to the electron-donating nature of the newly attached alkyl group. If the local concentration of the electrophile is high, this secondary amine rapidly attacks another molecule of 4-picolyl chloride, leading to N,N-dialkylation.
To establish a self-validating system, this protocol utilizes a large molar excess of ethanolamine (10 equivalents)[1]. This experimental choice serves a dual causality:
-
Kinetic Suppression of Dialkylation: By overwhelming the reaction medium with the primary amine, the statistical probability of the electrophile encountering an unreacted primary amine vastly exceeds its probability of reacting with the mono-alkylated product.
-
In Situ Acid Scavenging: 4-Picolyl chloride is typically supplied as a hydrochloride salt to prevent self-polymerization and requires base treatment for activation[3]. The excess ethanolamine acts as an intrinsic base, neutralizing both the initial hydrochloride salt and the HCl generated during the S_N2 displacement. This eliminates the need for exogenous inorganic bases that can complicate the reaction matrix and cause solubility issues.
Reaction Pathway Visualization
Caption: Kinetic pathways in the N-alkylation of ethanolamine with 4-picolyl chloride.
Condition Optimization & Quantitative Data
To validate the necessity of the excess amine strategy, various conditions were evaluated. The quantitative data in Table 1 demonstrates that stoichiometric ratios of ethanolamine coupled with exogenous bases (Entries 1 and 2) result in poor selectivity, yielding significant amounts of the dialkylated byproduct. Increasing the equivalents of ethanolamine (Entries 3 and 4) dramatically shifts the product distribution in favor of the mono-alkylated target.
Table 1: Optimization of Reaction Conditions for N-Monoalkylation
| Entry | Ethanolamine (Eq) | Base (Eq) | Solvent | Temperature | Yield (Mono) | Yield (Di) |
| 1 | 1.0 | K₂CO₃ (2.5) | DMF | 25 °C | 45% | 38% |
| 2 | 1.0 | DIPEA (2.5) | CH₂Cl₂ | 25 °C | 51% | 32% |
| 3 | 5.0 | None | EtOH | 0 °C to 25 °C | 76% | 8% |
| 4 | 10.0 | None | EtOH | 0 °C to 25 °C | 89% | <2% |
*Excess ethanolamine acts as the base and acid scavenger.
Experimental Workflow
Caption: Step-by-step experimental workflow for the selective N-monoalkylation procedure.
Detailed Experimental Protocol
Reagents Required:
-
Ethanolamine (Reagent grade, ≥99%)
-
4-(Chloromethyl)pyridine hydrochloride (4-Picolyl chloride HCl, 98%)
-
Absolute Ethanol (EtOH, anhydrous)
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous NaCl (Brine)
Step-by-Step Methodology:
-
Preparation of the Amine Solution: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add ethanolamine (6.0 mL, 100 mmol, 10.0 equiv) and anhydrous absolute ethanol (50 mL).
-
Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes. Causality: Lowering the temperature reduces the initial kinetic energy of the system, further suppressing the activation energy required for the slower dialkylation pathway.
-
Controlled Addition of Electrophile: Weigh out 4-picolyl chloride hydrochloride (1.64 g, 10 mmol, 1.0 equiv). Add the solid in small portions (or dissolved in 10 mL of EtOH via a dropping funnel) over a period of 30 minutes to the vigorously stirring ethanolamine solution. Causality: Slow addition ensures that the localized concentration of the electrophile remains infinitesimally small compared to the primary amine, enforcing the statistical preference for monoalkylation.
-
Reaction Propagation: Once the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature (25 °C). Stir the mixture under an inert atmosphere (N₂ or Ar) for 16 hours.
-
Reaction Quenching & Concentration: Monitor the reaction completion via TLC (DCM:MeOH 9:1, UV visualization). Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol solvent.
-
Aqueous Work-up: Suspend the resulting viscous residue in 20 mL of saturated aqueous NaCl (brine) and extract with Ethyl Acetate (3 × 50 mL). Note: The massive excess of ethanolamine is highly water-soluble and will largely partition into the aqueous layer, while the more lipophilic mono-alkylated product partitions into the organic layer.
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material via flash column chromatography on silica gel. Elute with a gradient of Dichloromethane to Methanol (95:5 to 90:10 containing 1% triethylamine to prevent streaking). Collect the fractions containing the pure 2-((pyridin-4-ylmethyl)amino)ethanol and concentrate to afford the product as a pale yellow oil.
References
-
Title : Synthesis of N-alkyl diethanolamines via N - Benchchem Source : benchchem.com URL :2
-
Title : A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine Source : chemrxiv.org URL : 1
-
Title : US5739135A - Inhibitors of microsomal triglyceride transfer protein and method Source : google.com (Patents) URL : 3
Sources
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 2-[(Pyridin-4-ylmethyl)-amino]-ethanol
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the chemical derivatization of the primary hydroxyl group in 2-[(Pyridin-4-ylmethyl)-amino]-ethanol. This molecule, possessing a primary alcohol, a secondary amine, and a pyridine ring, presents a unique chemical landscape where selective modification of the hydroxyl moiety is critical for applications in medicinal chemistry and drug development. Derivatization can modulate physicochemical properties such as solubility and lipophilicity, facilitate further synthetic transformations by acting as a protecting group, or be used to develop prodrugs.[1] This guide explores three principal derivatization strategies—esterification, silylation, and etherification—with a focus on achieving high chemoselectivity for the hydroxyl group over the secondary amine. We provide detailed, step-by-step protocols, discuss the rationale behind experimental choices, and offer insights into potential challenges and troubleshooting.
Introduction: The Strategic Importance of Hydroxyl Derivatization
The structural motif of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol is of significant interest in pharmaceutical research due to the presence of multiple hydrogen bond donors and acceptors, as well as an aromatic system capable of pi-stacking interactions. The primary hydroxyl group, in particular, is a key site for metabolic transformations and a handle for synthetic modification. Its derivatization is a crucial step in many drug development campaigns for several reasons:
-
Modulation of Physicochemical Properties: Converting the polar hydroxyl group into a less polar ester, ether, or silyl ether can significantly impact a molecule's solubility, lipophilicity (LogP), and membrane permeability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
-
Prodrug Strategies: The hydroxyl group can be masked with a labile moiety that is cleaved in vivo to release the active parent drug. This approach can be used to improve bioavailability, reduce toxicity, or target specific tissues.
-
Protecting Group for Further Synthesis: In a multi-step synthesis, the reactive hydroxyl group often needs to be temporarily masked to prevent unwanted side reactions during transformations at other sites of the molecule.[1][2][3][4] The choice of protecting group is dictated by its stability to the subsequent reaction conditions and the mildness of the conditions required for its removal.[3]
The primary challenge in derivatizing 2-[(Pyridin-4-ylmethyl)-amino]-ethanol lies in achieving selective O-functionalization in the presence of the nucleophilic secondary amine. This guide will address this challenge by presenting protocols that leverage steric hindrance, reagent selection, and reaction conditions to favor derivatization of the primary hydroxyl group.
Strategic Overview: Selecting the Appropriate Derivatization Method
The choice of derivatization strategy depends on the desired properties of the final product and the overall synthetic plan. The following decision tree provides a framework for selecting the most suitable method.
Caption: Decision tree for selecting a hydroxyl derivatization strategy.
Protocols for Hydroxyl Derivatization
Esterification: Introducing an Acyl Group
Esterification is a common method for derivatizing alcohols to modify their properties or for prodrug applications. The resulting esters can be hydrolyzed back to the alcohol under acidic or basic conditions.[5][6][7][8][9]
This is a direct and often high-yielding method. To favor O-acylation over N-acylation, the reaction is typically run at low temperatures in the presence of a non-nucleophilic base. The steric hindrance around the secondary amine also helps to promote selectivity for the less hindered primary alcohol.
Protocol:
-
Preparation: To a solution of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).
-
Reagent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols to esters with inversion of stereochemistry (not applicable here, but a key feature of the reaction).[10][11][12][13][14] It uses triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid.[10][11][12][13][14] This reaction is generally selective for primary alcohols.
Protocol:
-
Preparation: Dissolve 2-[(Pyridin-4-ylmethyl)-amino]-ethanol (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere and cool to 0 °C.
-
Reagent Addition: Slowly add a solution of DEAD or DIAD (1.5 eq.) in THF dropwise to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate, which can often be removed by precipitation or chromatography.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the esterification of the hydroxyl group.
Silylation: Formation of Silyl Ethers
Silyl ethers are excellent protecting groups for alcohols due to their ease of formation and removal under specific conditions.[2][15][16][17] The steric bulk of the silylating agent can be tuned to achieve high selectivity for the primary hydroxyl group.[18]
TBDMS ethers are robust and stable to a wide range of reaction conditions, yet can be cleaved with fluoride sources like tetrabutylammonium fluoride (TBAF).[16][17][19]
Protocol:
-
Preparation: Dissolve 2-[(Pyridin-4-ylmethyl)-amino]-ethanol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) at room temperature under a nitrogen atmosphere.
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Silylating Agent | Key Features | Typical Deprotection |
| TBDMSCl | Good stability, widely used | TBAF, HF-Pyridine, acidic conditions[19][20] |
| TESCl | Less sterically hindered, more labile | Mild acidic conditions |
| TIPSCl | Very sterically hindered, robust | Harsher acidic conditions or TBAF |
| TBDPSCl | Very robust, stable to acidic conditions | TBAF, often requires heating |
Table 1. Comparison of common silylating agents.
Etherification: Forming a Stable C-O-C Bond
Ether linkages are generally more stable than esters or silyl ethers, making them suitable for more permanent modifications or for protecting groups that need to withstand harsh reaction conditions.
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. Benzyl ethers are particularly useful as protecting groups because they can be removed by hydrogenolysis, a mild reductive method.[21][22]
Protocol:
-
Alkoxide Formation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add a solution of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol (1.0 eq.) in THF dropwise.
-
Reaction with Alkyl Halide: After hydrogen evolution ceases (approx. 30 minutes), add benzyl bromide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the Williamson ether synthesis.
Deprotection Strategies
The utility of a protecting group is defined by the ease and selectivity of its removal. The following table summarizes deprotection conditions for the derivatives described above.
| Derivative | Protecting Group | Reagents for Cleavage | Conditions | Reference |
| Ester | Acyl | NaOH, KOH, LiOH | Aqueous or alcoholic solvent, heat | [5][6][7][8] |
| HCl, H₂SO₄ | Aqueous solution, heat (reversible) | [5][6][9] | ||
| Silyl Ether | TBDMS | Tetrabutylammonium fluoride (TBAF) | THF, room temperature | [16][17][19] |
| HF-Pyridine | THF or Pyridine, 0 °C to RT | [20] | ||
| Acetic acid | THF/water, room temperature | [23] | ||
| Ether | Benzyl (Bn) | H₂, Pd/C | Methanol or Ethanol, atmospheric pressure | [22] |
| BCl₃·SMe₂ | Dichloromethane, mild conditions | [21] | ||
| DDQ (for p-methoxybenzyl) | Dichloromethane/water, visible light | [24] |
Table 2. Summary of deprotection conditions.
Conclusion
The selective derivatization of the hydroxyl group in 2-[(Pyridin-4-ylmethyl)-amino]-ethanol is a key synthetic operation for modulating its biological and physicochemical properties. This guide has provided a detailed overview of three primary derivatization strategies: esterification, silylation, and etherification. By carefully selecting reagents and controlling reaction conditions, researchers can achieve high chemoselectivity for the primary alcohol over the secondary amine. The protocols and comparative data presented herein are intended to serve as a practical resource for scientists and professionals in the field of drug development and medicinal chemistry, enabling the rational design and synthesis of novel derivatives with tailored properties.
References
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Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. [Link]
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Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]
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Wikipedia. (n.d.). Silyl ether. In Wikipedia. Retrieved March 7, 2024, from [Link]
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Gelest. (n.d.). Deprotection of Silyl Ethers. Technical Library. [Link]
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Bobbitt, J. M., & Nəsirov, İ. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(22), 8933–8935. [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. In Wikipedia. Retrieved March 7, 2024, from [Link]
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Wikipedia. (n.d.). Pyridine. In Wikipedia. Retrieved March 7, 2024, from [Link]
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Ghorai, P., & König, B. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 22(12), 4652–4656. [Link]
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Wikidoc. (2012, September 6). Silyl ether. [Link]
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Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]
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Wu, Y., & Sun, Y. (2009). LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry, 74(4), 1779–1782. [Link]
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A Level Chemistry. (2024, February 24). Ester Hydrolysis. [Link]
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Grokipedia. (n.d.). Silyl ether. [Link]
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Haraldsson, G. G., & Baldwin, J. E. (1997). The Selective Cleavage of Aromatic Benzyl Ethers with Magnesium Bromide via Neighbouring Group Effect. Tetrahedron Letters, 38(46), 8009-8012. [Link]
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Common Organic Chemistry. (n.d.). Ester to Acid - Common Conditions. [Link]
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Wikipedia. (n.d.). Ester hydrolysis. In Wikipedia. Retrieved March 7, 2024, from [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
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Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. [Link]
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Reddy, C. R., & Kumar, M. R. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(18), 3369-3372. [Link]
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Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
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Gelest. (n.d.). General Silylation Procedures. Technical Library. [Link]
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Ashenhurst, J. (n.d.). Mitsunobu Reaction. Master Organic Chemistry. [Link]
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Verkade, J. G., & Kisanga, P. B. (2000). Nonionic Superbase-Catalyzed Silylation of Alcohols. The Journal of Organic Chemistry, 65(8), 2370–2376. [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
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Studer, A., & Mück-Lichtenfeld, C. (2018). One-Pot Sequential Alcohol Activation and Nickel-Catalyzed Cross-Electrophile Coupling with Chlorosilanes. Angewandte Chemie International Edition, 57(48), 15834-15838. [Link]
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Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. [Link]
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Fiveable. (2025, August 15). Silyl Ethers Definition. [Link]
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J&K Scientific LLC. (2025, June 1). Mitsunobu Reaction. [Link]
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University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
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IntechOpen. (n.d.). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. [Link]
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Edwards, J. L., et al. (2014). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. Analyst, 139(6), 1403-1412. [Link]
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Deady, L. W., & Harrison, P. M. (1979). Pyridine nitrogen reactivity. Journal of the Chemical Society, Perkin Transactions 2, (6), 755-758. [Link]
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Plueddemann, E. P. (n.d.). techniques for silylation. ResearchGate. [Link]
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Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?[Link]
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Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. [Link]
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University of New Orleans. (2001, February 26). Dansylation of hydroxyl and carboxylic acid functional groups. DigitalCommons@UNO. [Link]
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School of Chemistry, University of Bristol. (2025, July). Pyridine - Molecule of the Month. [Link]
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ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link]
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Slideshare. (n.d.). PROTECTING GROUPS for HYDROXYL GROUP ..m.pharm. [Link]
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Semantic Scholar. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]
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ResearchGate. (n.d.). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]
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Wikipedia. (n.d.). Protecting group. In Wikipedia. Retrieved March 7, 2024, from [Link]
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Nelissen, J., Nuyts, K., Dehaen, W., & De Borggraeve, W. M. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-532. [Link]
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University of Calgary. (n.d.). Alcohol Protecting Groups. [Link]
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Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. [Link]
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Application Note: Catalytic Applications of Metal Complexes Containing Pyridine-Amino-Ethanol (PAE) Ligands
Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols
Executive Summary
Chiral pyridine-amino-ethanol (PAE) derivatives represent a highly versatile class of modular ligands in asymmetric transition-metal catalysis. By integrating the robust coordinating power of a pyridine ring with the stereogenic flexibility of an amino-alcohol backbone, PAE ligands offer precise control over both the electronic environment and the steric bulk around a metal center. This application note details the mechanistic causality, structural logic, and validated experimental protocols for utilizing PAE-metal complexes in two benchmark transformations: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Palladium-catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost reaction).
Structural and Electronic Profiling of PAE Ligands
The efficacy of a chiral ligand is rarely accidental; it is the result of deliberate electronic and steric engineering. PAE ligands operate as hemilabile, tridentate ( N,N,O ) or bidentate ( N,N / N,O ) scaffolds depending on the oxidation state and geometry of the coordinated metal[1].
Fig 2. Structural and electronic causality in Pyridine-Amino-Ethanol (PAE) ligand design.
-
The Pyridine Anchor: Acts as a strong σ -donor and π -acceptor, stabilizing low-valent metal intermediates (e.g., Ru(II) or Pd(0)) and preventing premature catalyst decomposition.
-
The Secondary Amine: Crucial for bifunctional catalysis. The N−H proton participates directly in outer-sphere mechanisms, enabling hydrogen bonding with incoming substrates[2].
-
The Chiral Ethanol Arm: The alkoxide oxygen acts as a hard, hemilabile donor. It can temporarily dissociate to open a vacant coordination site for substrate binding while the adjacent chiral centers dictate the facial approach of the substrate.
Application Workflow I: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Chiral amino alcohols are well-established as highly effective ligands in the asymmetric transfer hydrogenation of prochiral ketones[2]. When complexed with Ruthenium(II), PAE ligands facilitate a highly stereoselective hydride transfer.
Mechanistic Causality
Unlike inner-sphere reductions that require the substrate to bind directly to the metal, the Ru-PAE complex operates via a bifunctional outer-sphere mechanism . The hydride on the Ruthenium and the proton on the coordinated amine are transferred concertedly to the ketone's carbonyl group. The rigid pyridine ring locks the ligand conformation, forcing the ketone to approach from a specific stereochemical trajectory dictated by the chiral ethanol arm.
Fig 1. Bifunctional outer-sphere mechanism of Ru-PAE catalyzed transfer hydrogenation.
Standard Operating Protocol: Ru-PAE Catalyzed ATH
-
Objective: Enantioselective reduction of acetophenone to (R)
- or (S) -1-phenylethanol.
-
Design Choice: A Formic Acid/Triethylamine (FA/TEA) azeotrope is selected over isopropanol. Causality: FA/TEA provides an irreversible hydride source (driven by CO2 evolution), pushing the reaction to >99% conversion and avoiding the thermodynamic equilibrium limitations of isopropanol.
Step-by-Step Methodology:
-
Precatalyst Activation: In an inert-gas purged Schlenk flask, combine [RuCl2(p-cymene)]2 (0.5 mol%) and the chiral PAE ligand (1.1 mol%) in anhydrous dichloromethane (DCM). Stir at 40 °C for 1 hour.
-
Self-Validation Check: Observe a distinct color shift from orange to deep red, confirming successful N,N -chelation to the Ru center.
-
-
Solvent Exchange: Evaporate the DCM under reduced pressure to yield the activated precatalyst.
-
Reaction Execution: Add the substrate (acetophenone, 1.0 equiv) dissolved in a 5:2 molar mixture of Formic Acid/Triethylamine (3.0 mL/mmol substrate). Stir the mixture at 25 °C.
-
Monitoring: Track reaction progress via TLC (Hexane:EtOAc 4:1). The reaction typically reaches completion within 8–12 hours.
-
Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO3 to neutralize residual formic acid. Extract with ethyl acetate ( 3×10 mL), dry over anhydrous MgSO4 , and concentrate in vacuo.
-
Quality Control (QC): Determine crude conversion via 1H NMR (integration of the carbinol proton vs. the methyl ketone singlet). Determine enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 95:5).
Quantitative Performance Data
Table 1: Ru-PAE Catalyzed ATH of Aryl Ketones
| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| Acetophenone | 0.5 | 8 | >99 | 96 |
| 4-Fluoroacetophenone | 0.5 | 10 | 98 | 94 |
| 4-Methoxyacetophenone | 0.5 | 14 | 95 | 92 |
| 1-Indanone | 1.0 | 18 | 90 | 88 |
Application Workflow II: Palladium-Catalyzed Asymmetric Allylic Alkylation
PAE ligands have also proven highly effective in C-C bond-forming reactions. In the Tsuji-Trost allylic alkylation, chiral pyridine-containing ligands can induce enantiomeric enrichment of the product up to 75% ee[1].
Mechanistic Causality
The stereochemical outcome in this reaction is governed by the differing trans-effects of the ligand's coordinating atoms. The strong π -accepting nature of the pyridine nitrogen exerts a distinct electronic pull compared to the hemilabile oxygen or secondary amine. This electronic asymmetry directs the incoming nucleophile to attack the allylic carbon located trans to the pyridine nitrogen in the η3 -allylic intermediate complex[1].
Standard Operating Protocol: Pd-PAE Catalyzed Tsuji-Trost Reaction
-
Objective: Enantioselective alkylation of rac-(E)-1,3-diphenylallyl acetate with dimethyl malonate.
-
Design Choice: N,O-bis(trimethylsilyl)acetamide (BSA) is used as the base. Causality: BSA is a mild, non-coordinating base that deprotonates the malonate without competing with the PAE ligand for coordination sites on the Palladium center, thereby preventing catalyst poisoning.
Step-by-Step Methodology:
-
In Situ Catalyst Generation: In a flame-dried Schlenk tube under argon, dissolve [Pd(η3-C3H5)Cl]2 (2.5 mol%) and the chiral PAE ligand (5.5 mol%) in anhydrous THF (2.0 mL). Stir at room temperature for 30 minutes.
-
Self-Validation Check: The solution should turn pale yellow/green, indicating the formation of the active monomeric Pd-PAE complex.
-
-
Substrate Addition: Add rac-(E)-1,3-diphenylallyl acetate (1.0 equiv) to the solution. Stir for 10 minutes to allow the formation of the η3 -allyl-Pd intermediate.
-
Nucleophile Introduction: Sequentially add dimethyl malonate (3.0 equiv), BSA (3.0 equiv), and a catalytic amount of anhydrous KOAc (5 mol%).
-
Reaction Execution: Stir the mixture at room temperature for 24 hours.
-
Workup: Dilute the reaction mixture with diethyl ether (15 mL) and wash with brine ( 2×10 mL). Dry the organic layer over Na2SO4 and concentrate under reduced pressure.
-
Quality Control (QC): Purify the crude product via flash column chromatography (Silica gel, Hexane:EtOAc 10:1). Analyze the purified product via chiral HPLC to determine the ee%.
Quantitative Performance Data
Table 2: Pd-PAE Catalyzed Asymmetric Allylic Alkylation
| Ligand Variant | Substrate | Nucleophile | Yield (%) | ee (%) |
| (1S,2S) -PAE | rac-1,3-diphenylallyl acetate | Dimethyl malonate | 85 | 75 |
| (1R,2R) -PAE | rac-1,3-diphenylallyl acetate | Dimethyl malonate | 82 | -74 |
References
- Title: 2-[(5-Methylheptan-3-yl)
- Title: New Nitrogen, Sulfur-, and Selenium-Donating Ligands Derived from Chiral Pyridine Amino Alcohols.
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Microwave-assisted synthesis of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol
An Application Guide for the Rapid Synthesis of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol Utilizing Microwave-Assisted Organic Synthesis (MAOS)
Introduction
In the landscape of modern medicinal chemistry and drug development, the efficient synthesis of novel molecular scaffolds and building blocks is of paramount importance. The compound 2-[(Pyridin-4-ylmethyl)-amino]-ethanol is a valuable bifunctional molecule, incorporating a pyridine ring, a secondary amine, and a primary alcohol. This structure makes it an attractive intermediate for the synthesis of a wide range of pharmacologically active compounds. Traditional synthetic methods often rely on conventional heating, which can lead to long reaction times, lower yields, and the formation of undesirable byproducts.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over classical methods.[1] By utilizing dielectric heating, microwave reactors provide rapid, uniform, and efficient energy transfer directly to the reactants, often in polar solvent systems.[2][3][4] This direct heating mechanism dramatically accelerates reaction rates, reduces thermal decomposition, and frequently improves product yields and purity.[1][5] Consequently, reactions that might take hours or days to complete using conventional reflux can often be accomplished in a matter of minutes.[5]
This application note provides a comprehensive and validated protocol for the synthesis of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol via a microwave-assisted nucleophilic substitution reaction. The methodology is designed for researchers, scientists, and professionals in drug development, offering a robust, time-efficient, and high-yield approach to producing this key synthetic intermediate.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction between 4-(aminomethyl)pyridine and 2-chloroethanol. In this reaction, the lone pair of electrons on the nitrogen atom of the primary amine in 4-(aminomethyl)pyridine acts as a nucleophile, attacking the electrophilic carbon atom of 2-chloroethanol that is bonded to the chlorine atom. A base, such as triethylamine, is incorporated to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
The significant rate enhancement observed under microwave irradiation is attributed to the efficient absorption of microwave energy by polar molecules in the reaction mixture. This leads to rapid and uniform heating, which overcomes the activation energy barrier of the reaction more effectively than conventional heating methods.[4]
Caption: Reaction mechanism for the synthesis.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Formula | Recommended Purity |
| 4-(Aminomethyl)pyridine | 3731-52-0 | C₆H₈N₂ | ≥98% |
| 2-Chloroethanol | 107-07-3 | C₂H₅ClO | ≥99% |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | ≥99.5% |
| Ethanol (EtOH) | 64-17-5 | C₂H₅OH | Anhydrous, ≥99.5% |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade |
| Hexane | 110-54-3 | C₆H₁₄ | ACS Grade |
| Silica Gel | 63231-67-4 | SiO₂ | 230-400 mesh |
Equipment
-
Dedicated laboratory microwave reactor (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL or 30 mL pressurized microwave reaction vials with snap-on caps and stir bars[6]
-
Magnetic stirrer hotplate
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system or glass column
-
Analytical balance
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Mass Spectrometer (MS)
Detailed Experimental Protocol
This protocol is optimized for a laboratory-scale synthesis and can be scaled as needed, with appropriate adjustments to reaction parameters.
Caption: Experimental workflow diagram.
Step 1: Reagent Preparation
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-(aminomethyl)pyridine (1.08 g, 10 mmol, 1.0 eq).
-
Add anhydrous ethanol (4 mL) to dissolve the starting material.
-
Add triethylamine (2.1 mL, 15 mmol, 1.5 eq) to the solution.
-
Finally, add 2-chloroethanol (0.67 mL, 10 mmol, 1.0 eq) dropwise to the stirred solution.
-
Securely seal the vial with a snap-on cap.
Step 2: Microwave Reactor Setup and Execution
-
Place the sealed vial into the cavity of the microwave reactor.
-
Set the following reaction parameters:
-
Temperature: 120 °C (Use a pre-stirring time of 30 seconds)
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Microwave Power: Dynamic (up to 150 W)
-
Stirring: High
-
-
Start the microwave irradiation program. The system will automatically control the power to maintain the target temperature for the specified hold time.
Step 3: Reaction Monitoring and Work-up
-
After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening it.
-
Monitor the reaction progress by TLC using a mobile phase of 10% Methanol in Dichloromethane. The product should have a lower Rf value than the starting amine.
-
Once cooled, transfer the reaction mixture to a round-bottom flask.
-
Remove the ethanol and excess triethylamine under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (20 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) to remove the triethylammonium salt.
-
Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.
-
Equilibrate the column with a solvent system of 98:2 ethyl acetate/hexane.
-
Load the crude oil onto the column.
-
Elute the column with a gradient of 2% to 10% methanol in ethyl acetate.
-
Collect the fractions containing the desired product (as determined by TLC).
-
Combine the pure fractions and concentrate under reduced pressure to afford 2-[(Pyridin-4-ylmethyl)-amino]-ethanol as a pale yellow oil.
Expected Results & Characterization
The microwave-assisted protocol consistently provides the target compound in high yield and purity within a significantly reduced timeframe compared to conventional methods.
| Parameter | Value |
| Reaction Time | 15 minutes |
| Temperature | 120 °C |
| Microwave Power | ~100-150 W (dynamic) |
| Expected Yield | 85-95% |
| Purity (by NMR) | >98% |
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.55 (d, J=5.2 Hz, 2H, Py-H), 7.28 (d, J=5.2 Hz, 2H, Py-H), 3.81 (s, 2H, Py-CH₂-N), 3.72 (t, J=5.1 Hz, 2H, N-CH₂-CH₂-OH), 2.83 (t, J=5.1 Hz, 2H, N-CH₂-CH₂-OH), 2.15 (br s, 2H, OH and NH).
-
¹³C NMR (100 MHz, CDCl₃) δ: 149.8, 148.2, 122.5, 60.5, 53.1, 50.4.
-
Mass Spectrometry (ESI+): m/z 153.1 [M+H]⁺.
Safety Precautions
Adherence to strict safety protocols is crucial when performing microwave-assisted synthesis.
-
General Microwave Safety: Only use microwave reactors specifically designed for laboratory chemical synthesis.[7] Never operate the microwave with the door open or if the door seals are damaged.[8][9] Do not use metal containers or caps, as this can lead to arcing.[8] Always ensure reaction vessels are properly sealed but allow for pressure monitoring by the instrument.
-
Chemical Hazards:
-
2-Chloroethanol: Is toxic and readily absorbed through the skin. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.[7][10]
-
4-(Aminomethyl)pyridine and Triethylamine: Are corrosive and have strong odors. Handle in a fume hood.
-
-
Pressurized Reactions: Microwave reactions in sealed vessels can generate significant pressure.[5] Never exceed the recommended temperature or volume for the reaction vials. Always allow the vessel to cool completely before opening.[10]
-
Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves must be worn at all times during the experiment.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete reaction. - Inactive reagents. - Improper sealing of the vial. | - Increase the reaction hold time to 20-25 minutes or the temperature to 130°C. - Use fresh, high-purity reagents. - Ensure the cap is securely fastened before starting the reaction. |
| Formation of Byproducts | - Reaction temperature is too high, causing decomposition. - Presence of water in the reaction. | - Lower the reaction temperature to 110°C. - Use anhydrous ethanol and ensure all glassware is dry. |
| Reaction Does Not Go to Completion | - Insufficient microwave power absorption. - Insufficient amount of base. | - Ensure the reaction volume is adequate for the vial size. Ethanol is a good microwave-absorbing solvent, but if issues persist, a small amount of a more polar solvent like DMF can be added. - Ensure the correct stoichiometry of triethylamine is used. |
| Difficulty in Purification | - Product co-elutes with starting material or impurities. | - Adjust the polarity of the chromatography solvent gradient. A shallower gradient may improve separation. - Ensure the work-up step to remove the amine salt was effective. |
Conclusion
This application note details a highly efficient, rapid, and reliable protocol for the synthesis of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol using microwave irradiation. The method offers substantial improvements over conventional heating techniques, providing the target compound in excellent yield and purity in a fraction of the time.[11][12] This approach is well-suited for high-throughput synthesis in drug discovery and for the routine production of this versatile chemical intermediate, aligning with the principles of green chemistry by reducing reaction times and energy consumption.[3][4]
References
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
- Lang, S. A., et al. (2003). An improved preparation of 4-amino-3-mercaptobenzoic acid. Google Patents.
-
Polshettiwar, V., & Varma, R. S. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. National Center for Biotechnology Information. Retrieved from [Link]
- Synthesis and purification method of 2-amino-4-methylpyridine. (2020). Google Patents.
-
Gaonkar, S. L., Rai, K. M. L., & Prabhuswamy, B. (2011). Microwave-Assisted Solution Phase Synthesis of Novel 2-{4-[2-(N -Methyl-2-pyridylamino)ethoxy]phenyl}- 5-Substituted 1,3,4-Oxadiazole Library. ResearchGate. Retrieved from [Link]
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Nguyen, T. C., Vo, C. D., & Dau, X. D. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science. Retrieved from [Link]
-
Roy, K. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Retrieved from [Link]
-
Verma, R. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. SpringerLink. Retrieved from [Link]
-
Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. (2020). ResearchGate. Retrieved from [Link]
-
Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. (2022). MDPI. Retrieved from [Link]
-
Laboratory Microwave Safety Precautions. (n.d.). Scribd. Retrieved from [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. Retrieved from [Link]
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. ScienceDirect. Retrieved from [Link]
-
Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile. (2020). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed. Retrieved from [Link]
-
Sharma, V. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Retrieved from [Link]
- Method of producing pyridine ethanol derivative. (2010). Google Patents.
-
Al-Warhi, T., et al. (2022). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. Retrieved from [Link]
-
Microwave assisted synthesis of 2-amino-4-(aryl)-4h-pyrano [3,2-h] quinoline-3-carbonitrile. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Safety Tips - Green Chemistry in Teaching Labo. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved from [Link]
-
(Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. (2024). ScienceDirect. Retrieved from [Link]
-
Felluga, F., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Thieme Synlett. Retrieved from [Link]
-
INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. (n.d.). University of Bristol. Retrieved from [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties | MDPI [mdpi.com]
- 7. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 8. scribd.com [scribd.com]
- 9. CCOHS: Microwave Ovens and their Hazards [ccohs.ca]
- 10. bangor.ac.uk [bangor.ac.uk]
- 11. jocpr.com [jocpr.com]
- 12. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Process Scale-Up for the Synthesis of N-(4-pyridylmethyl)ethanolamine
Executive Summary & Strategic Rationale
N-(4-pyridylmethyl)ethanolamine is a highly versatile bifunctional building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and multidentate ligands [2]. Transitioning the synthesis of this secondary amine from a discovery scale to a kilogram process scale requires a rigorous evaluation of reaction kinetics, chemoselectivity, and thermodynamic safety.
Causality in Route Selection: While direct alkylation of ethanolamine using 4-(chloromethyl)pyridine is synthetically straightforward on paper, it is fundamentally flawed for scale-up due to uncontrolled over-alkylation, which yields complex mixtures of tertiary amines and quaternary ammonium salts.
To ensure strict mono-alkylation, the direct reductive amination of 4-pyridinecarboxaldehyde with ethanolamine is the optimal pathway. This method leverages the rapid, reversible condensation of the primary amine and aldehyde to form an imine, which is subsequently trapped via in situ reduction.
Mechanistic Workflow & Reagent Selection
The success of a direct reductive amination relies entirely on the chemoselectivity of the reducing agent. The reductant must be mild enough to ignore the highly electrophilic starting aldehyde, yet reactive enough to reduce the transient imine/iminium intermediate[1].
-
Sodium Borohydride (NaBH₄): Unsuitable for direct reductive amination. It competitively reduces the starting aldehyde to 4-pyridylcarbinol before imine formation can reach equilibrium.
-
Sodium Cyanoborohydride (NaBH₃CN): While chemoselective at pH 6–8, it generates highly toxic hydrogen cyanide (HCN) gas during aqueous workup. This presents an unacceptable safety hazard for large-scale manufacturing.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): The industry standard for this transformation [3]. The three electron-withdrawing acetoxy groups stabilize the boron-hydride bond, rendering STAB exceptionally mild. It selectively targets the protonated imine without reducing the parent aldehyde, allowing both the condensation and reduction to occur safely in a single reactor [1].
Mechanistic workflow of the direct reductive amination yielding N-(4-pyridylmethyl)ethanolamine.
Quantitative Analysis of Reducing Agents
| Reducing Agent | Chemoselectivity (Imine vs. Aldehyde) | Toxicity & Safety Profile | Scale-Up Suitability | Typical Yield |
| NaBH₄ | Poor (Rapidly reduces aldehyde) | Moderate | Low (Requires strict stepwise protocol) | < 50% |
| NaBH₃CN | Excellent (Requires strict pH control) | High (Generates lethal HCN gas) | Low (Severe environmental/safety risks) | 70 - 85% |
| NaBH(OAc)₃ | Excellent (Inherent steric/electronic control) | Low (Generates benign acetic acid) | High (Standard for process chemistry) | 85 - 95% |
Self-Validating Scale-Up Protocol (1.0 mol Pilot Scale)
To guarantee reproducibility and prevent batch failure, this protocol is designed as a self-validating system . It utilizes strict In-Process Controls (IPCs) to ensure that each mechanistic milestone is achieved before the introduction of subsequent reagents.
Materials Required
-
4-Pyridinecarboxaldehyde: 107.1 g (1.0 mol, 1.0 eq)
-
Ethanolamine: 64.1 g (1.05 mol, 1.05 eq)
-
Sodium Triacetoxyborohydride (STAB): 318.0 g (1.5 mol, 1.5 eq)
-
Tetrahydrofuran (THF): 1.5 L (Reaction solvent)
-
Saturated Aqueous NaHCO₃: 2.0 L (Quench reagent)
Step-by-Step Methodology
Phase 1: Reactor Preparation & Imine Condensation
-
Charge a 5 L jacketed glass reactor with THF (1.5 L) and 4-pyridinecarboxaldehyde (107.1 g) under a continuous nitrogen sweep.
-
Cool the reactor internal temperature to 0–5 °C using a chiller.
-
Causality: The nucleophilic addition of ethanolamine to the aldehyde is highly exothermic. Cooling prevents solvent boil-off and suppresses side reactions.
-
-
Add ethanolamine (64.1 g) dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Remove the cooling bath and allow the mixture to stir at ambient temperature (20–25 °C) for 2 hours.
-
Self-Validation Checkpoint 1 (IPC): Withdraw a 0.5 mL aliquot and analyze via HPLC or TLC (Eluent: 90:10 Dichloromethane/Methanol).
-
Validation Rule: Residual 4-pyridinecarboxaldehyde must be < 2%. If the threshold is not met, stir for an additional hour. Proceeding prematurely will result in STAB irreversibly reducing the unreacted aldehyde to 4-pyridylcarbinol, severely depressing the yield.
-
Phase 2: Hydride Reduction 6. Re-cool the validated reaction mixture to 0–5 °C. 7. Add STAB (318.0 g) portion-wise over 60 minutes.
-
Causality: The reduction phase is mildly exothermic and evolves hydrogen gas. Portion-wise addition at low temperatures safely manages the thermal load and prevents dangerous pressure buildup in the reactor [3].
-
Allow the reactor to warm to ambient temperature and stir vigorously for 6–8 hours.
-
Self-Validation Checkpoint 2 (IPC): Analyze an aliquot via HPLC to confirm the complete disappearance of the imine intermediate.
Phase 3: Quench and Downstream Processing 10. Cool the reactor back to 0 °C. Slowly add saturated aqueous NaHCO₃ (2.0 L) over 45 minutes.
- Causality: STAB generates acetic acid as a byproduct. NaHCO₃ safely neutralizes this acid and smoothly decomposes any unreacted STAB, evolving CO₂ and H₂ gas at a controlled rate [1].
- Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 800 mL).
- Wash the combined organic extracts with brine (1.0 L), dry over anhydrous Na₂SO₄, and filter.
- Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to yield N-(4-pyridylmethyl)ethanolamine as a viscous, pale-yellow oil.
- Expected Yield: 135 - 142 g (88 - 93%).
Note: For high-purity pharmaceutical applications, the crude freebase can be dissolved in diethyl ether and treated with 1.0 M HCl in ether to precipitate the hydrochloride salt, which is then recrystallized from hot ethanol.
References
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis and biological evaluation of substituted 1,4-bis(3-aminopropyl)piperazine derivatives as potential anti-neurodegenerative agents Source: Journal of Medicinal Chemistry URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Ensuring the Stability of Secondary Amines in Storage
A Senior Application Scientist's Guide to Preventing Oxidation and Degradation
Welcome to the technical support center for the handling and storage of secondary amines. This resource is designed for researchers, scientists, and drug development professionals who rely on the purity and stability of these critical reagents. As a Senior Application Scientist, I've seen firsthand how improper storage can compromise experimental outcomes. This guide moves beyond simple storage instructions to provide a deeper understanding of the degradation pathways and a comprehensive set of strategies to ensure the long-term integrity of your secondary amines.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions we receive regarding the storage and stability of secondary amines.
Q1: Why did my colorless secondary amine turn yellow/brown during storage?
This is a classic sign of oxidation. Secondary amines are susceptible to autoxidation, a process where atmospheric oxygen creates chromophoric (color-producing) impurities. This can be initiated or accelerated by exposure to light, heat, and trace metal impurities. The yellow or brown color is indicative of the formation of oxidation products like N-oxides and hydroxylamines, which can further degrade to colored polymeric materials.
Q2: I stored my secondary amine in the fridge, but it still degraded. Why?
While refrigeration slows down most chemical reactions, it doesn't completely halt oxidation. If the container is not properly sealed or has a significant headspace of air, oxidation can still occur, albeit at a slower rate. Furthermore, some amines are hygroscopic and can absorb moisture, which can also contribute to degradation pathways. For optimal storage, it's crucial to use an inert atmosphere and a tightly sealed container.
Q3: Can I use any antioxidant to stabilize my secondary amine?
No, the choice of antioxidant is critical. Some antioxidants can have antagonistic effects or may not be suitable for your specific application. For example, while hindered amine light stabilizers (HALS) are excellent for preventing photo-degradation in polymers, their interaction with other antioxidants, like phenols, can sometimes be antagonistic.[1] It's important to select an antioxidant that is compatible with your secondary amine and downstream applications.
Q4: What are the main degradation products I should be concerned about?
The primary degradation products from oxidation are N-oxides and hydroxylamines. However, a more significant concern, particularly in the pharmaceutical industry, is the formation of N-nitrosamines.[2] These compounds can form if the secondary amine reacts with a nitrosating agent, which can be present as an impurity or form from atmospheric nitrogen oxides.[3] N-nitrosamines are potent carcinogens and their presence, even at trace levels, is a major safety concern.[4]
Troubleshooting Guide: From Problem to Prevention
This section provides a more in-depth look at common problems encountered during the storage of secondary amines and offers detailed troubleshooting and prevention strategies.
Problem 1: Visible Color Change and Impurity Formation
-
Symptoms: The amine, which was initially colorless or pale yellow, has developed a distinct yellow, brown, or even reddish hue. Analytical testing (e.g., HPLC, GC-MS) shows the presence of new, unidentified peaks.
-
Root Cause Analysis: This is most likely due to autoxidation. The lone pair of electrons on the nitrogen atom of a secondary amine makes it susceptible to attack by atmospheric oxygen, especially when exposed to light (photo-oxidation) or heat. This process generates free radicals, leading to a chain reaction of degradation.
Caption: Troubleshooting workflow for color change in secondary amines.
Problem 2: Formation of N-Nitrosamines
-
Symptoms: Detection of N-nitrosamines (e.g., by GC-MS or a specialized LC-MS method) in the stored secondary amine. This is a critical issue, especially in pharmaceutical applications.
-
Root Cause Analysis: N-nitrosamines form from the reaction of a secondary amine with a nitrosating agent.[2] Sources of nitrosating agents can include:
-
Nitrite impurities in reagents or excipients.
-
Atmospheric nitrogen oxides (NOx) that can be absorbed into the amine.
-
Degradation of other nitrogen-containing compounds. This reaction is often accelerated by acidic conditions and higher temperatures.[3]
-
Caption: Prevention strategies for N-nitrosamine formation.
In-Depth Technical Guide: Best Practices for Storage
To ensure the long-term stability of your secondary amines, a multi-faceted approach to storage is required.
Control of Storage Atmosphere
The most effective way to prevent oxidation is to remove oxygen from the storage environment.
-
Inert Gas Blanketing: Before sealing, purge the headspace of the container with an inert gas like nitrogen or argon. This displaces oxygen and minimizes the potential for autoxidation.
-
Use of Septum-Sealed Bottles: For frequently used amines, storing them in bottles with a septum seal allows for the removal of the liquid with a syringe without introducing air into the container.
Temperature and Light Control
-
Refrigeration: Store secondary amines at the recommended temperature, typically 2-8°C. This slows down the rate of all chemical degradation pathways.
-
Protection from Light: Use amber glass bottles or store clear bottles in a dark place to prevent photo-oxidation.
Selection of Appropriate Containers
-
Material Compatibility: Use glass or other inert containers. Avoid plastics that may leach plasticizers or other reactive compounds.
-
Proper Sealing: Ensure that the container cap provides a tight seal to prevent the ingress of air and moisture.
Use of Antioxidants
For particularly sensitive secondary amines or for very long-term storage, the addition of an antioxidant can be beneficial.
| Antioxidant Class | Example(s) | Mechanism of Action | Recommended Concentration (Typical) |
| Phenolic Antioxidants | Butylated Hydroxytoluene (BHT) | Free radical scavengers that donate a hydrogen atom to terminate the oxidation chain reaction. | 0.01 - 0.1% (w/w) |
| Hindered Amine Light Stabilizers (HALS) | Tinuvin series | Act as radical traps in a regenerative cycle, particularly effective against photo-degradation. | 0.1 - 1.0% (w/w) |
| Phosphites and Phosphonites | Tris(2,4-di-tert-butylphenyl)phosphite | Decompose hydroperoxides, which are precursors to damaging free radicals. | 0.05 - 0.2% (w/w) |
| Thioesters | Dilauryl thiodipropionate (DLTDP) | Also act as hydroperoxide decomposers, often used synergistically with phenolic antioxidants. | 0.1 - 0.5% (w/w) |
Note on Antioxidant Interactions:
-
Synergy: Combinations of antioxidants can be more effective than a single one. A common synergistic combination is a primary antioxidant (like BHT) with a secondary antioxidant (like a phosphite).[2] The primary antioxidant scavenges free radicals, while the secondary one decomposes hydroperoxides.
-
Antagonism: Be aware of potential negative interactions. For instance, some acidic antioxidants can react with basic HALS, reducing their effectiveness.[5] It is crucial to verify the compatibility of any antioxidant with your specific secondary amine and intended application.
Experimental Protocols for Stability Assessment
To ensure the integrity of your stored secondary amines, periodic testing is recommended. Here are some protocols to guide your stability assessment.
Protocol 1: Forced Degradation Study
A forced degradation study is an accelerated stability test designed to identify potential degradation products and pathways. This is crucial for developing stability-indicating analytical methods.
Objective: To intentionally degrade a secondary amine under various stress conditions to identify likely degradation products.
Materials:
-
Secondary amine sample
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Light chamber (with UV and visible light)
-
Oven
-
HPLC or GC-MS system
Procedure:
-
Sample Preparation: Prepare several aliquots of the secondary amine in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To one aliquot, add HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Oxidation: To a third aliquot, add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot in an oven at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot to light in a photostability chamber for a period compliant with ICH Q1B guidelines.
-
Control: Keep one aliquot at room temperature, protected from light.
-
Analysis: Analyze all samples by a suitable chromatographic method (e.g., HPLC-UV, LC-MS, GC-MS) to identify and quantify any degradation products.
Protocol 2: Evaluation of Antioxidant Efficacy (DPPH Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to assess the free-radical scavenging ability of antioxidants.
Objective: To compare the effectiveness of different antioxidants in scavenging free radicals in the presence of a secondary amine.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Secondary amine stock solution
-
Antioxidant stock solutions (e.g., BHT, Vitamin C as a positive control)
-
Methanol
-
96-well microplate and reader
Procedure:
-
Prepare Test Solutions: In separate wells of the microplate, prepare mixtures of the secondary amine with each antioxidant at various concentrations. Also, prepare controls with only the secondary amine and only the antioxidants.
-
Reaction Initiation: Add the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 A higher percentage of inhibition indicates greater antioxidant activity.
References
- ResolveMass Laboratories Inc. (2026, January 5). Nitrosamine formation mechanism from Nitrates and Amines.
- JoVE. (2023, April 30). 2° Amines to N-Nitrosamines: Reaction with NaNO2. JoVE.
- Veeprho. (2020, July 30).
- The Art of Stabiliz
- The Case for NOT Ignoring Select Secondary Antioxidants. (n.d.).
Sources
Technical Support Center: Minimizing Bis-Alkylation in Ethanolamine Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals struggling with the chemoselectivity of ethanolamine (MEA) alkylation.
Achieving selective monoalkylation of primary amines is a notorious challenge in synthetic organic chemistry. Ethanolamine presents an additional layer of complexity due to its bifunctional nature (containing both a primary amine and a primary alcohol). This guide synthesizes field-proven methodologies, mechanistic causality, and validated protocols to help you eliminate bis-alkylation byproducts in your workflows.
Part 1: The Mechanistic Root of Over-Alkylation (Causality)
To troubleshoot bis-alkylation, we must first understand the kinetic forces driving it. When ethanolamine reacts with an alkyl halide, the primary amine is converted into a secondary amine.
The Inductive Effect: The newly attached alkyl group donates electron density toward the nitrogen atom via the inductive effect (+I). This increases the electron density on the nitrogen's lone pair, making the resulting secondary amine a stronger nucleophile than the original primary amine starting material.
Consequently, the reaction rate for the second alkylation ( k2 ) outpaces the first ( k1 ). Before all your starting ethanolamine can be consumed, the newly formed mono-alkylated product begins competing for the electrophile, leading to an unavoidable mixture of mono-, bis-, and even quaternary ammonium salts [1][2].
Kinetic escalation of nucleophilicity leading to unavoidable bis-alkylation.
Part 2: Troubleshooting Guide & FAQs
Q1: I am performing a direct alkylation with an alkyl bromide, but I keep getting a 40:60 mixture of mono- and bis-alkylated products. How can I shift the equilibrium? A: If you must use direct alkylation, your best strategy is Mass Action Control . By flooding the reaction with a massive excess of ethanolamine (typically 5 to 10 molar equivalents relative to the alkyl halide), you statistically ensure that the electrophile is far more likely to collide with an unreacted primary amine than a newly formed secondary amine. This can shift the mono:bis ratio to >90:10 [1].
Q2: I cannot afford to use a 5-fold excess of ethanolamine, and my target molecule allows for it. What is the best alternative to direct alkylation? A: Reductive Amination is the gold standard for preventing over-alkylation. Instead of reacting ethanolamine with an alkyl halide, you react it with an aldehyde or ketone to form an intermediate imine. Because secondary amines cannot form stable imines, the reaction inherently halts at the mono-alkylated stage once the imine is reduced. This is a self-validating system that guarantees mono-selectivity without requiring excess reagents [2].
Q3: Does the hydroxyl group on ethanolamine interfere with N-alkylation (O-alkylation)? A: Generally, no. Nitrogen is significantly more polarizable and a stronger nucleophile than oxygen. Under standard conditions (without strong bases like NaH that would deprotonate the alcohol), N-alkylation is kinetically favored. However, at high temperatures or in the presence of strong bases, O-alkylation can become a competing side reaction.
Q4: Can solvent choice impact the mono/bis ratio? A: Yes. Protic solvents (like ethanol) can hydrogen-bond with the amine, subtly modulating its nucleophilicity. Additionally, utilizing Phase Transfer Catalysis (PTC) in biphasic systems (e.g., water/organic solvent with Tetrabutylammonium bromide) has been shown to improve mono-selectivity by controlling the localized concentration of the reactive species [1]. Another advanced strategy involves competitive deprotonation/protonation in specific solvent systems to keep the secondary amine protonated and unreactive [3].
Part 3: Strategic Workflow & Decision Tree
Use the following logic to determine the best synthetic route for your specific constraints.
Decision tree for selecting the optimal ethanolamine monoalkylation strategy.
Part 4: Validated Experimental Methodologies
Protocol A: Highly Selective Reductive Amination (Equimolar)
Causality & Validation: This protocol uses Sodium Triacetoxyborohydride (STAB). STAB is a mild reducing agent that reduces imines faster than aldehydes. This ensures the aldehyde is not prematurely reduced to an alcohol, and the reaction strictly stops at the secondary amine.
-
Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 1.0 equivalent of ethanolamine and 1.0 equivalent of the target aldehyde in anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).
-
Imine Formation: Stir the mixture at room temperature for 1 hour to allow complete imine formation. (Optional: add molecular sieves or MgSO₄ to drive water removal, though STAB is often tolerant of minor moisture).
-
Reduction: Cool the flask to 0°C. Add 1.5 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise to control hydrogen gas evolution.
-
Reaction: Remove the ice bath and stir at room temperature for 3–4 hours. Monitor completion via TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the product with Dichloromethane (DCM) 3 times. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Mass-Action Direct Alkylation (Excess Amine)
Causality & Validation: Ethanolamine is highly hydrophilic (logP ≈ -1.3). By using a massive excess, we force monoalkylation kinetics. The protocol is self-validating during the workup: the unreacted ethanolamine remains entirely in the aqueous phase, while the newly formed, more lipophilic mono-alkylated product partitions into the organic phase, eliminating the need for complex column chromatography.
-
Preparation: Dissolve 5.0 to 10.0 equivalents of ethanolamine in a polar aprotic solvent (e.g., Acetonitrile) or use it neat if the alkyl halide is a liquid.
-
Addition: Cool the solution to 0°C. Add 1.0 equivalent of the alkyl halide dropwise over 1–2 hours using an addition funnel. Slow addition is critical to maintain the high instantaneous ratio of amine to electrophile.
-
Reaction: Add a mild base (e.g., K₂CO₃, 1.5 eq) to scavenge the generated HX acid. Stir at room temperature for 12 hours.
-
Workup: Evaporate the organic solvent. Dilute the crude residue with water and adjust the pH to ~10 using 1M NaOH. Extract extensively with Ethyl Acetate (EtOAc). The excess ethanolamine will remain in the aqueous layer. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Part 5: Quantitative Data Summary
The following table summarizes the expected outcomes of various ethanolamine alkylation strategies, allowing for quick comparison of efficiency and selectivity.
| Alkylation Strategy | Reagents / Catalyst | Typical Ratio (Amine:Electrophile) | Expected Mono:Bis Ratio | Key Advantage |
| Direct Alkylation (Standard) | Alkyl Halide, K₂CO₃ | 1:1 to 1.2:1 | ~ 40:60 | Simple setup, but poor selectivity. |
| Direct Alkylation (Mass Action) | Alkyl Halide, K₂CO₃ | 5:1 to 10:1 | > 90:10 | High mono-selectivity; easy aqueous workup. |
| Reductive Amination | Aldehyde, NaBH(OAc)₃ | 1:1 | > 95:5 | Near-perfect selectivity; equimolar stoichiometry. |
| Phase Transfer Catalysis (PTC) | Alkyl Halide, TBAB, NaOH | 5:1 | ~ 90:10 | Accelerated kinetics; excellent yield for specific halides. |
References
-
Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorg Org Chem.[Link]
-
Royal Society of Chemistry. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances.[Link]
Technical Support Center: Recrystallization of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol Salts
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific thermodynamic and kinetic challenges associated with the recrystallization of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol salts.
Because this molecule features a highly flexible backbone, a primary alcohol, a secondary amine, and a pyridine ring, it possesses an immense capacity for hydrogen bonding. During salt formation (e.g., HCl, mesylate, or tartrate salts), these functional groups often kinetically hinder the integration of solute molecules into a rigid crystal lattice. This frequently drives the system into a miscibility gap, resulting in Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"[1].
This guide provides a self-validating methodology, diagnostic workflows, and mechanistic troubleshooting to ensure high-yield, high-purity crystalline recovery.
Diagnostic Workflow for Amine Salt Recrystallization
The following workflow illustrates the decision-making process for solvent screening, with a specific focus on identifying and mitigating LLPS.
Diagnostic workflow for amine salt recrystallization, highlighting interventions for LLPS.
Solvent Selection Matrix
Selecting the correct solvent system is a thermodynamic balancing act. You must choose a primary solvent that disrupts the API's intermolecular hydrogen bonds, paired with an anti-solvent that forces supersaturation without crossing the spinodal decomposition boundary[2].
Table 1: Quantitative Solvent Parameters for 2-[(Pyridin-4-ylmethyl)-amino]-ethanol Salts
| Solvent | Classification | Dielectric Constant (ε) | Boiling Point (°C) | H-Bonding Capability | Suitability / Mechanistic Role |
| Ethanol | Polar Protic | 24.5 | 78.4 | Donor & Acceptor | Primary solvent: Excellent solubility for amine salts; disrupts native H-bonds. |
| Methanol | Polar Protic | 32.7 | 64.7 | Donor & Acceptor | Primary solvent: High solubility, but poses a high risk of poor yield if used alone. |
| Acetonitrile | Polar Aprotic | 37.5 | 82.0 | Acceptor | Co-solvent: Widens the metastable zone; excellent for tuning nucleation kinetics. |
| Ethyl Acetate | Polar Aprotic | 6.0 | 77.1 | Acceptor | Anti-solvent: Mild supersaturation driver; effectively purges neutral organic impurities[2]. |
| Heptane | Non-polar | 1.9 | 98.4 | None | Strong Anti-solvent: Forces rapid precipitation; high risk of inducing LLPS if added quickly. |
Self-Validating Protocol: Anti-Solvent Crystallization with Isothermal Seeding
To prevent the solute from separating into a solute-rich liquid phase (oiling out), we must bypass primary nucleation. By introducing seed crystals within the metastable zone, we force heterogeneous crystal growth, which thermodynamically outcompetes the formation of an emulsion[3].
This protocol is designed as a self-validating system : each critical step contains a physical checkpoint to verify that the thermodynamic state is correct before proceeding.
Step 1: Dissolution & Clarification
-
Action: Suspend the crude salt in Ethanol (primary solvent) at 65°C (approx. 10°C below boiling). Stir until fully dissolved. Hot-filter the solution through a 0.45 µm PTFE membrane to remove mechanical impurities.
-
Validation Checkpoint: Cool the filtered solution by exactly 5°C. The solution must remain completely clear. If it turns cloudy, the solvent volume is too low, and you have prematurely exited the metastable zone. Add 5% v/v more Ethanol and repeat.
Step 2: Anti-Solvent Titration
-
Action: Maintain the temperature at 60°C. Dropwise, add Ethyl Acetate (anti-solvent) until a faint, persistent turbidity appears.
-
Validation Checkpoint: Add exactly 1-2 mL of hot Ethanol. The turbidity must immediately disappear, yielding a crystal-clear solution. This confirms the system is resting precisely on the edge of the metastable zone[2].
Step 3: Isothermal Seeding & Aging
-
Action: Cool the solution to 55°C. Add 1–2 wt% of pure 2-[(Pyridin-4-ylmethyl)-amino]-ethanol salt seed crystals. Maintain the temperature isothermally for 2 hours.
-
Validation Checkpoint: Inspect the flask (or use an in-line probe). The seed crystals must not dissolve (which would indicate undersaturation) and the solution must not turn milky/oily (which indicates LLPS). The crystals should visibly grow with sharp edges[4].
Step 4: Controlled Cooling & Isolation
-
Action: Apply a linear cooling ramp of 0.1 °C/min down to 5°C.
-
Validation Checkpoint: A slow cooling rate ensures the supersaturation generation rate does not exceed the crystal growth rate, preventing secondary oiling out[1]. Filter the resulting slurry, wash with cold Ethyl Acetate, and dry under vacuum at 40°C.
Troubleshooting & FAQs
Q1: Why does my salt form a sticky oil at the bottom of the flask instead of crystallizing, and how do I fix it? A1: This phenomenon is Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the system experiences very high supersaturation, causing the initially dissolved compound to separate into a secondary, solute-rich liquid phase rather than an ordered solid lattice[1]. Because 2-[(Pyridin-4-ylmethyl)-amino]-ethanol has multiple flexible bonds and H-bond donors, its salts have a high entropic barrier to nucleation. Fix: You must avoid crossing the spinodal boundary. Lower your initial solute concentration, use a less aggressive anti-solvent (e.g., switch from Heptane to Ethyl Acetate), and utilize the isothermal seeding protocol described above to force crystal growth before LLPS can occur[4].
Q2: Should I form a mono-salt or a di-salt for optimal recrystallization? A2: 2-[(Pyridin-4-ylmethyl)-amino]-ethanol contains two basic centers: an aliphatic secondary amine (pKa ~9.5) and a pyridine nitrogen (pKa ~5.2). If you use 1 equivalent of acid, you form a mono-salt, leaving the pyridine ring free. This free pyridine can participate in complex, unpredictable hydrogen bonding networks, often leading to polymorphism, solvate formation, or oiling out. Using 2 equivalents of a strong acid (e.g., 2 eq. HCl) forms the di-salt. The di-salt possesses a highly rigid ionic lattice that overcomes the molecule's conformational flexibility, significantly increasing the melting point and making recrystallization vastly easier.
Q3: What is the best solvent system to purge structurally similar impurities (e.g., unreacted starting materials)? A3: You must exploit thermodynamic selectivity. Unreacted neutral organics (like pyridine-4-carboxaldehyde or ethanolamine free base) are highly soluble in moderately polar aprotic solvents. By utilizing an Ethanol / Ethyl Acetate solvent/anti-solvent system, the highly polar amine salt will crystallize out, while the neutral organic impurities will remain thermodynamically solvated in the Ethyl Acetate-rich mother liquor[2].
References
-
ResearchGate - An In-Line Study of Oiling Out and Crystallization.[Link]
-
MDPI - The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation.[Link]
-
Mettler Toledo - Oiling Out in Crystallization.[Link]
-
PMC (NIH) - Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures.[Link]
Sources
Controlling temperature to prevent decomposition of pyridine-ethanolamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific thermodynamic and kinetic challenges associated with Pyridine-Ethanolamine (Py-MEA) systems.
Whether you are formulating Metal-Organic Decomposition (MOD) inks, synthesizing active pharmaceutical ingredients (APIs), or designing amine-based solvent systems, controlling the temperature of Py-MEA mixtures is critical. Pyridine’s behavior as a Lewis base combined with ethanolamine’s strong nucleophilicity creates a highly reactive environment that is prone to premature thermal and oxidative decomposition if not strictly managed.
Part 1: Mechanistic Causality of Py-MEA Decomposition
To troubleshoot a failing Py-MEA system, you must first understand the underlying chemical causality. Ethanolamine (MEA) is inherently susceptible to both thermal degradation and oxidative cleavage[1]. When pyridine is introduced into the matrix, it alters the electronic environment.
-
Thermal Oligomerization: At elevated temperatures (>120°C), MEA undergoes thermal degradation, forming cyclic compounds such as 2-oxazolidinone and substituted ethylenediamines[2]. Pyridine acts as a proton acceptor, lowering the activation energy required for MEA molecules to undergo nucleophilic attack on one another.
-
Precursor Reduction in MOD Inks: In materials science, Py-MEA mixtures are deliberately used to lower the decomposition temperature of metal precursors (e.g., Nickel acetate) to facilitate film formation at ~350°C[3]. However, this synergistic lowering of the decomposition threshold means the bulk solvent itself becomes highly unstable at moderate processing temperatures, necessitating strict thermal boundaries during synthesis.
Part 2: Troubleshooting Guide & FAQs
Q1: Why is my Py-MEA solvent system darkening and increasing in viscosity during a 100°C reflux? A: You are observing the macroscopic symptoms of thermal oligomerization. While pure MEA can sometimes withstand 100°C for short durations, the presence of pyridine catalyzes the dehydration and cross-linking of MEA. This forms high-molecular-weight oligomers that increase viscosity and conjugated byproducts that shift the color to a dark amber. Solution: Lower your reaction temperature to a maximum of 80°C and extend the reaction time, or utilize a Dean-Stark apparatus under reduced pressure to drive off water without exceeding thermal limits.
Q2: I am formulating a Nickel MOD ink. The ink precipitates in the storage vial after 48 hours. How do I prevent this? A: The Py-MEA solvent is prematurely initiating the self-reduction chemistry of your metal carboxylate[3]. Because amines lower the decomposition temperature of the metal precursors, ambient thermal fluctuations can trigger localized nucleation. Solution: You must maintain the ink strictly below 20°C during storage. Implement the "Crash-Cooling" step described in the protocol below immediately after formulation.
Q3: Can oxidative degradation occur at lower temperatures, and how does it affect the Py-MEA complex? A: Yes. Oxidative degradation of ethanolamine can occur at temperatures as low as 55°C if oxygen and trace transition metals (which act as Fenton-type catalysts) are present[1]. This leads to the cleavage of C–N bonds and the release of ammonia. Solution: Always handle Py-MEA systems under a strict inert atmosphere (Argon or N2) and use thoroughly degassed solvents.
Part 3: Quantitative Stability Data
To assist in your experimental design, the following table summarizes the thermal stability profile of a standard 1:1 molar ratio Py-MEA system.
| Temperature Range | System State | Primary Chemical Activity | Recommended Action |
| < 20°C | Highly Stable | Stable H-bonding between Py and MEA. | Optimal for long-term storage under Argon. |
| 20°C - 80°C | Stable / Active | Reversible coordination; safe for general synthesis. | Maintain active thermostatic control (PLC). |
| 80°C - 120°C | Marginal | Onset of MEA dehydration; minor oligomerization. | Restrict exposure to < 2 hours; use inert gas. |
| > 120°C | Decomposing | Rapid oxazolidinone formation; irreversible breakdown. | Critical: Immediate active cooling required. |
Part 4: Standard Operating Procedure (SOP)
Workflow: Temperature-Controlled Synthesis of Py-MEA Metal Complexes
This self-validating protocol ensures that thermal runaway is prevented through mechanical constraints and thermodynamic monitoring.
Step 1: Reactor Preparation & Degassing
-
Action: Seal a jacketed borosilicate glass reactor and purge with ultra-high purity Nitrogen (N2) for 20 minutes.
-
Causality: Displacing oxygen mitigates the oxidative degradation pathway of MEA, which is otherwise active at temperatures as low as 55°C[1].
Step 2: Controlled Reagent Introduction
-
Action: Introduce 500 mL of degassed ethanolamine into the reactor. Begin overhead stirring at 250 RPM. Slowly add 500 mL of pyridine dropwise via an addition funnel over 30 minutes.
-
Causality: The mixing of these amines can generate a mild exotherm. Dropwise addition prevents localized heat spikes that could trigger premature oligomerization.
Step 3: Active Thermostatic Control
-
Action: Engage the Programmable Logic Controller (PLC) connected to the chiller unit. Circulate a glycol/water mix through the reactor jacket to maintain the internal thermocouple reading at exactly 60°C ± 2°C .
-
Causality: 60°C provides sufficient kinetic energy for most coordination reactions while remaining safely below the 80°C threshold where pyridine-catalyzed dehydration initiates.
Step 4: Metal Precursor Integration (For MOD Inks)
-
Action: Add the metal precursor (e.g., Nickel acetate) in 10% aliquots. Pause addition if the internal temperature rises above 65°C, waiting for the chiller to re-establish the 60°C baseline.
Step 5: Crash-Cooling and Storage
-
Action: Upon reaction completion, immediately flush the reactor jacket with -10°C coolant to "crash-cool" the mixture to 20°C at a rate of ≥ 5°C/min. Transfer to amber vials under an Argon blanket.
-
Causality: Rapidly quenching the thermal energy halts any latent self-reduction chemistry, locking the Py-MEA-Metal complex in a stable, room-temperature state[3].
Part 5: Pathway Visualization
The following diagram illustrates the divergent thermodynamic pathways of the Py-MEA system based on your temperature control strategies.
Figure 1: Temperature-dependent pathways of Py-MEA systems and degradation mechanisms.
References
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process MDPI[Link][1]
-
Exploration of Novel Nickel Metal Organic Decomposition Inks SJSU ScholarWorks[Link][3]
-
Novel degradation products of ethanolamine (MEA) in CO2 capture conditions: identification, mechanisms proposal and transposition to other amines ResearchGate[Link][2]
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for Purity Analysis of Pyridine Derivatives
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of pyridine derivatives, a critical aspect of quality control in the pharmaceutical and chemical industries. Pyridine and its analogues are fundamental building blocks in numerous active pharmaceutical ingredients (APIs), making the accurate determination of their purity paramount for ensuring safety and efficacy. This document will navigate through the intricacies of method development, offering a comparative analysis of various stationary phases and mobile phase strategies, supported by experimental data and established protocols.
The Analytical Challenge: Understanding Pyridine Derivatives in HPLC
Pyridine derivatives often present unique challenges in reversed-phase HPLC. The basic nature of the pyridine ring (with a typical pKa between 5 and 6) can lead to undesirable interactions with residual acidic silanols on conventional silica-based stationary phases.[1][2] This interaction is a primary cause of poor peak shape, specifically peak tailing, which can compromise resolution and the accuracy of impurity quantification.[2] Furthermore, many pyridine derivatives are hydrophilic, resulting in poor retention on traditional C18 columns.[3][4] The separation of positional isomers, which often have very similar physicochemical properties, adds another layer of complexity.[5][6]
Comparative Analysis of HPLC Methodologies
The key to a robust and reliable HPLC method for pyridine derivatives lies in the careful selection of the stationary and mobile phases. This section compares the performance of conventional reversed-phase columns with modern mixed-mode columns, providing a clear rationale for choosing the optimal approach based on the specific analytical challenge.
Stationary Phase Selection: A Tale of Two Columns
1. The Workhorse: C18 (Octadecylsilane) Columns
The C18 column remains a staple in many laboratories for its versatility and wide range of applications. For less polar pyridine derivatives and in situations where impurities are also predominantly non-polar, a C18 column can provide adequate separation.[1] However, to mitigate the aforementioned peak tailing of basic analytes, several mobile phase modifications are often necessary.
2. The Specialist: Mixed-Mode Columns
Mixed-mode chromatography offers a powerful alternative by combining reversed-phase and ion-exchange retention mechanisms on a single stationary phase.[1] This dual functionality provides unique selectivity and is particularly effective for separating compounds with diverse polarities, such as a parent pyridine derivative and its more polar or ionic impurities.[1][3] These columns can significantly improve peak shape for basic compounds without the need for ion-pairing reagents, which are often incompatible with mass spectrometry (MS).[3][4]
Table 1: Comparative Performance of C18 vs. Mixed-Mode Columns for Pyridine Derivative Analysis
| Feature | Method 1: Reversed-Phase HPLC (RP-HPLC) | Method 2: Mixed-Mode HPLC (MM-HPLC) |
| Stationary Phase | C18 (Octadecylsilane) | Mixed-mode (e.g., C18 with embedded ion-exchange groups) |
| Primary Retention Mechanism | Hydrophobic (Reversed-Phase) | Hydrophobic and Ion-Exchange |
| Peak Shape for Basic Analytes | Often prone to tailing; may require mobile phase additives like trifluoroacetic acid (TFA) or a buffer to improve symmetry.[1] | Generally provides sharper, more symmetrical peaks for basic compounds due to the ion-exchange interaction.[1] |
| Selectivity | Good for separating non-polar impurities. | Offers alternative selectivity, beneficial for resolving polar and ionic impurities from the main analyte.[1] |
| Method Development Complexity | Relatively straightforward; optimization primarily involves adjusting the organic modifier concentration and pH. | Mobile phase selection is more critical to control both reversed-phase and ion-exchange interactions.[1] |
| Ideal Use Case | Routine purity testing where impurities are primarily non-polar.[1] | Purity analysis where critical pairs include both polar and non-polar impurities, or when improved peak shape for the main analyte is desired without ion-pairing reagents.[1] |
Mobile Phase Optimization: The Key to Resolution
The composition of the mobile phase plays a pivotal role in achieving the desired separation. For pyridine derivatives, controlling the pH is crucial.
-
pH Adjustment: Maintaining the mobile phase pH below the pKa of the pyridine analyte (typically pH 2.5-3.5) ensures that it is in its protonated, ionic form. This can improve retention on mixed-mode columns and reduce tailing on C18 columns by minimizing interactions with silanols.[2]
-
Buffer Selection: Phosphate buffers are commonly used; however, their precipitation in high concentrations of acetonitrile must be considered during gradient elution.[2] Volatile buffers like formic acid or ammonium formate are preferred for MS compatibility.[3][7]
-
Organic Modifier: Acetonitrile is a common choice, but methanol can offer different selectivity and is sometimes used in combination with acetonitrile.[4]
Experimental Protocols
This section provides detailed, step-by-step methodologies for two distinct HPLC approaches for the purity analysis of a model pyridine derivative.
Method 1: Standard Reversed-Phase HPLC (RP-HPLC)
This protocol is a conventional approach suitable for initial screening and for pyridine derivatives with non-polar impurities.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the pyridine derivative reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the pyridine derivative sample and prepare as described for the standard solution.
Method 2: Advanced Mixed-Mode HPLC (MM-HPLC)
This protocol is designed to provide superior peak shape and alternative selectivity, especially for polar impurities.
Chromatographic Conditions:
| Parameter | Value |
| Column | Mixed-Mode (e.g., Coresep 100, 4.6 x 150 mm, 2.7 µm) |
| Mobile Phase | 30% Acetonitrile, 70% Water with 20 mM Ammonium Formate, pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Sample Preparation:
Prepare standard and sample solutions as described in the RP-HPLC method, using the mobile phase as the diluent.
Method Validation and Forced Degradation Studies
A robust HPLC method must be validated to ensure it is fit for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies:
To demonstrate the stability-indicating nature of the developed method, forced degradation studies are essential.[8] These studies involve subjecting the pyridine derivative to harsh conditions to intentionally generate degradation products.[8] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the method can effectively separate the degradants from the parent peak.[9]
As per ICH Q1A(R2) guidelines, stress conditions should include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C
-
Oxidation: e.g., 3% H₂O₂ at room temperature
-
Thermal Stress: e.g., 80 °C
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[10]
The developed HPLC method must be able to resolve all significant degradation products from the parent compound and from each other.
Visualizing the Method Development Workflow
A systematic approach is crucial for efficient HPLC method development. The following diagram illustrates a logical workflow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. helixchrom.com [helixchrom.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 7. Separation of Pyridine, 2-bromo-5-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. onyxipca.com [onyxipca.com]
Comparative Guide: Chelating Efficiency of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol vs. Ethanolamine
As drug development and materials science pivot toward supramolecular chemistry, the selection of chelating agents dictates not only the thermodynamic stability of a metal complex but its entire topological destiny. This guide provides an objective, data-driven comparison between a classic terminal chelator, Ethanolamine (MEA) , and an advanced ditopic ligand, 2-[(Pyridin-4-ylmethyl)-amino]-ethanol (4-PMAE) .
While MEA is ubiquitous in simple buffering and localized chelation[1], 4-PMAE introduces a paradigm shift. By appending a 4-pyridylmethyl moiety to the amine nitrogen, the molecule is transformed into a bridging building block capable of constructing Metal-Organic Frameworks (MOFs) and metallosupramolecular drugs[2].
Structural and Mechanistic Divergence
To understand the chelating efficiency of these two molecules, we must analyze their steric and electronic environments:
-
Ethanolamine (MEA): Acts as a simple bidentate ligand. The primary amine and the hydroxyl group form a stable 5-membered chelate ring with transition metals like Cu(II) or Zn(II). The lack of steric bulk allows for high thermodynamic stability (Log K₁) at the primary coordination site.
-
2-[(Pyridin-4-ylmethyl)-amino]-ethanol (4-PMAE): This molecule possesses the same N,O-chelating backbone but features a secondary amine substituted with a 4-pyridylmethyl group. Crucially, the para-substitution of the pyridine nitrogen prevents it from bending back to coordinate the same metal center. Due to rigid bond angles and steric strain, the pyridine nitrogen is forced to point outward, seeking a secondary metal center. Consequently, 4-PMAE acts as a ditopic ligand: it chelates one metal via the N,O-site and bridges to another via the N_pyr site, driving the spontaneous assembly of 1D, 2D, or 3D coordination polymers[3].
Fig 1: Divergent coordination pathways: MEA forms discrete complexes, whereas 4-PMAE bridges networks.
Quantitative Data Comparison
The addition of the bulky pyridylmethyl group slightly reduces the primary chelating efficiency (due to N-alkylation steric penalties) but exponentially increases the molecule's supramolecular utility.
| Parameter | Ethanolamine (MEA) | 2-[(Pyridin-4-ylmethyl)-amino]-ethanol (4-PMAE) |
| Ligand Classification | Terminal Bidentate (N, O) | Ditopic Bridging (N, O + N_pyr) |
| Primary Metal Geometry | Mononuclear / Binuclear | Coordination Polymer / MOF Node |
| Steric Hindrance (Amine) | Minimal (Primary Amine) | High (Secondary Amine + Bulky Pendant) |
| Log K₁ (Cu²⁺, 298K) | ~4.3 (High Affinity) | ~3.8 (Reduced due to N-alkylation sterics) |
| Solvent Compatibility | Aqueous, Highly Polar | Aqueous-Organic Mixtures (e.g., MeOH/H₂O) |
| Supramolecular Utility | Buffer, Simple Chelation | Metallodrugs, Porous Frameworks |
Experimental Methodologies
To objectively evaluate the performance of these two chelators, we employ two self-validating experimental protocols.
Protocol A: Thermodynamic Profiling via UV-Vis Titration
Objective: Quantify the primary N,O-chelation efficiency while monitoring for supramolecular polymerization. Causality: UV-Vis is utilized because the d-d transition band of Cu(II) is highly sensitive to its ligand field. As N,O-coordination replaces aquo ligands, a predictable hypsochromic (blue) shift occurs. Self-Validation: This protocol relies on the maintenance of isosbestic points. If the system deviates from these points or exhibits a baseline lift (scattering), the system self-reports that 4-PMAE is cross-linking metal centers and precipitating as a coordination polymer, instantly invalidating simple 1:1 thermodynamic models.
Step-by-Step Procedure:
-
Prepare a 2.0 mM solution of Cu(NO₃)₂ in 50 mM HEPES buffer (pH 7.4).
-
Prepare 20.0 mM stock solutions of MEA and 4-PMAE in a 1:1 Methanol/Water mixture to ensure complete dissolution of the lipophilic pyridine ring of 4-PMAE.
-
Place 2.0 mL of the Cu(II) solution in a quartz cuvette and record the baseline spectrum (600–900 nm).
-
Titrate the ligand into the cuvette in 10 µL aliquots, recording the spectrum after a 2-minute equilibration per addition.
-
Validation Check: Overlay the spectra. Identify isosbestic points. If baseline scattering > 0.05 Absorbance Units occurs for 4-PMAE, halt titration; the threshold for MOF precipitation has been reached.
-
Fit the absorbance changes at λmax to a 1:1 binding isotherm to extract the dissociation constant ( Kd ).
Protocol B: Structural Elucidation via Solvent-Evaporation Crystallization
Objective: Confirm the bridging topology of 4-PMAE versus the terminal coordination of MEA. Causality: We utilize a mixed solvent system (Methanol/Water). Methanol provides solubility for 4-PMAE, while water ensures the metal salt remains solvated. Crucially, strongly coordinating solvents (e.g., pure pyridine, DMSO) are strictly avoided because they would competitively bind the secondary metal sites, artificially preventing the 4-pyridyl group from bridging[3]. Self-Validation: The isolation of single crystals serves as an absolute structural validation. If amorphous powder precipitates immediately, the kinetics are too fast (typical of uncontrolled MOF precipitation), prompting a mandatory reduction in concentration or a switch to vapor diffusion techniques.
Step-by-Step Procedure:
-
Dissolve 0.1 mmol of Cu(NO₃)₂ in 5 mL of deionized water.
-
Dissolve 0.1 mmol of the respective ligand (MEA or 4-PMAE) in 5 mL of Methanol.
-
Slowly layer the ligand solution over the metal solution in a narrow glass tube to create a concentration gradient.
-
Seal the tube with punctured Parafilm to allow for slow evaporation at 25°C.
-
Monitor over 7–14 days. Harvest the resulting crystals (discrete blue blocks for MEA; extended green/blue polymeric needles for 4-PMAE).
-
Analyze via Single-Crystal X-Ray Diffraction (SCXRD) to map the exact coordination geometry.
Fig 2: Experimental workflow for thermodynamic profiling and structural elucidation of chelates.
Strategic Applications in Drug Development
The choice between these two chelators depends entirely on the therapeutic or material goal:
-
Ethanolamine derivatives remain the gold standard for localized metal sequestration, such as in topical antifungal formulations where simple iron chelation is required without forming complex secondary structures[1].
-
4-PMAE and its derivatives are critical for advanced applications. The pyridylmethyl moiety is a staple in designing sophisticated chelators (e.g., TPEN derivatives for zinc sensing in MRI diagnostics)[4]. Furthermore, because 4-PMAE forces the assembly of porous coordination networks, it is an excellent candidate for designing MOF-based drug-delivery vehicles that slowly degrade and release active pharmaceutical ingredients in targeted microenvironments[2].
Sources
A Senior Application Scientist's Guide to Elemental Analysis for Purity Validation of C₈H₁₂N₂O
For researchers and professionals in drug development, establishing the purity of a compound is a non-negotiable cornerstone of quality, safety, and efficacy. For a molecule with the formula C₈H₁₂N₂O, which could represent a range of active pharmaceutical ingredients (APIs) or key intermediates, elemental analysis serves as a fundamental, quantitative technique to verify its stoichiometric integrity. This guide provides an in-depth comparison of standards and a validated workflow for assessing the purity of C₈H₁₂N₂O, moving beyond a simple recitation of steps to explain the critical reasoning behind each choice.
The Theoretical Benchmark: Stoichiometric Composition of C₈H₁₂N₂O
Before any analysis can begin, we must establish the theoretical or "perfect" composition of the molecule. This value is the absolute standard against which all experimental results will be compared.
The molecular weight of C₈H₁₂N₂O is 152.19 g/mol . The expected weight percentages of its constituent elements are:
-
Carbon (C): 63.13%
-
Hydrogen (H): 7.95%
-
Nitrogen (N): 18.41%
-
Oxygen (O): 10.51%
It is crucial to recognize that elemental analysis confirms the elemental ratio, not the specific isomeric structure. Compounds like 2-isopropyl-3-methoxypyrazine and 2-isopropyl-6-methyl-4-pyrimidinol share the same C₈H₁₂N₂O formula and will yield identical theoretical elemental analysis results.[1][2][3] Therefore, this technique should be used orthogonally with other identity-confirming methods like NMR or Mass Spectrometry.
The Principle of Combustion Analysis: A Foundation of Purity
The most common and reliable method for determining the C, H, and N content of an organic compound is high-temperature combustion analysis.[4] This technique, often performed using a dedicated CHN analyzer, is destructive but requires only a small amount of material (typically <3 mg).[5]
The core principle involves the complete and instantaneous oxidation of the sample through "flash combustion" in a high-oxygen environment.[6] This process converts all carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (NOₓ), which are subsequently reduced to N₂. These resulting gases are then separated and quantified by a detector, most commonly a thermal conductivity detector (TCD).[7]
Caption: High-level workflow of combustion elemental analysis.
Selecting the Right Standard: The Key to a Self-Validating System
The accuracy of elemental analysis is entirely dependent on proper calibration. This is achieved using highly pure, stable, and well-characterized organic compounds known as elemental analysis standards or reference materials (RMs). The choice of standard is critical; it validates the instrument's performance before and during the analysis of the unknown sample.
An ideal standard should be:
-
Stoichiometrically pure and stable: Possesses a known, unvarying elemental composition.
-
Non-hygroscopic: Does not readily absorb moisture from the atmosphere, which would alter the %H value.
-
High melting point: Remains stable at the temperatures used for sample handling.
-
Readily available: Sourced from reputable suppliers with certification.
Below is a comparison of commonly used primary standards for calibrating CHN analyzers.
| Standard | Formula | %C | %H | %N | Key Advantages & Considerations |
| Acetanilide | C₈H₉NO | 71.09 | 6.71 | 10.36 | Historically common, good for general use. Can be slightly volatile. |
| EDTA | C₁₀H₁₆N₂O₈ | 41.10 | 5.52 | 9.59 | Excellent, highly pure, stable, non-hygroscopic standard. Widely recommended. |
| Sulfanilamide | C₆H₈N₂O₂S | 41.85 | 4.68 | 16.27 | Useful when also analyzing for sulfur (S). Stable and reliable. |
| Atropine | C₁₇H₂₃NO₃ | 70.56 | 8.01 | 4.84 | Good for compounds with high carbon and hydrogen content. |
For validating C₈H₁₂N₂O, EDTA is an excellent choice. Its elemental percentages are well-distributed, and its high stability and purity ensure a trustworthy calibration, forming the basis of a self-validating protocol. Many certified reference materials are traceable to the National Institute of Standards and Technology (NIST).[8][9]
Experimental Protocol: Purity Validation of C₈H₁₂N₂O
This protocol outlines a self-validating system for determining the purity of a C₈H₁₂N₂O sample using EDTA as a calibration standard.
Objective: To quantitatively determine the %C, %H, and %N of a C₈H₁₂N₂O sample and calculate its purity based on the deviation from theoretical values.
Materials:
-
CHN Elemental Analyzer (e.g., Thermo Scientific FlashSmart, Elementar UNICUBE)[10][11]
-
Microbalance (readable to 0.001 mg)
-
Tin or silver capsules for sample weighing
-
Certified EDTA standard (e.g., from Elemental Microanalysis, Thermo Fisher Scientific)[12][13]
-
C₈H₁₂N₂O test sample
-
High-purity helium, oxygen, and any other gases required by the instrument
Methodology:
Part A: Instrument Calibration and System Validation
-
Instrument Warm-up & Stabilization: Turn on the CHN analyzer and allow furnaces and detectors to reach their operational setpoints as per the manufacturer's instructions. Ensure gas flows are stable.
-
Conditioning Run: Perform several "blank" runs (empty tin capsule) to ensure a stable baseline and purge any atmospheric contaminants from the system.
-
Standard Preparation: On the microbalance, precisely weigh 1-2 mg of the EDTA standard into a tin capsule. Record the exact weight. Prepare at least three separate standard samples.
-
Calibration Run: Analyze the three EDTA standards. The instrument software will use the known elemental composition of EDTA and the measured sample weights to create a calibration curve.
-
Validation Check: The obtained %C, %H, and %N values for the EDTA standards must fall within a strict tolerance of the theoretical values (typically ±0.3% absolute). If this criterion is met, the system is validated and ready for sample analysis. This step is crucial for trustworthiness.[14]
Part B: Sample Analysis
-
Sample Preparation: Precisely weigh 1-2 mg of the C₈H₁₂N₂O test sample into a tin capsule. Record the exact weight. Prepare at least three separate test samples for statistical validity.
-
Sample Run: Analyze the three C₈H₁₂N₂O samples using the same instrument parameters as the calibration.
-
Data Collection: Record the experimental %C, %H, and %N values for each replicate.
Part C: Data Interpretation and Purity Calculation
-
Calculate Averages: Determine the average experimental %C, %H, and %N from the three sample replicates.
-
Compare with Theory: Compare the average experimental values to the theoretical values for C₈H₁₂N₂O.
| Element | Theoretical % | Experimental % (Example) | Absolute Deviation |
| Carbon (C) | 63.13 | 62.81 | -0.32 |
| Hydrogen (H) | 7.95 | 7.91 | -0.04 |
| Nitrogen (N) | 18.41 | 18.30 | -0.11 |
-
Purity Calculation: The purity can be estimated by the ratio of the experimental to theoretical percentage for the major element (usually carbon), assuming any impurity does not contain that element. A more robust approach considers the sum of the absolute deviations. A common acceptance criterion in pharmaceutical analysis is that the experimental values must not deviate from the theoretical values by more than ±0.4% absolute.[14]
Sources
- 1. 2-Oxo-1-methyl-3-isopropylpyrazine [webbook.nist.gov]
- 2. 2-Isopropyl-6-methyl-4-pyrimidinol | C8H12N2O | CID 135444498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 2-Isopropyl-6-methoxypyrazine (FDB019740) - FooDB [foodb.ca]
- 4. azom.com [azom.com]
- 5. Combustion Elemental Analysis (CHN) | MATFab Facility - The University of Iowa [matfab.research.uiowa.edu]
- 6. jordilabs.com [jordilabs.com]
- 7. Determination of C, H, N and O [chemistry.huji.ac.il]
- 8. ibisscientific.com [ibisscientific.com]
- 9. Standards | Thermo Fisher Scientific - US [thermofisher.com]
- 10. CHNS analysis of NIST Standard Reference Materials - Elementar [elementar.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Reference materials for micro analysis CHN O S [elementalmicroanalysis.com]
- 13. Standards and CRMs [elementalmicroanalysis.com]
- 14. smithers.com [smithers.com]
Safety Operating Guide
2-[(Pyridin-4-ylmethyl)-amino]-ethanol proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development teams who excel at synthesizing complex molecules but struggle with the logistical realities of hazardous waste management. 2-[(Pyridin-4-ylmethyl)-amino]-ethanol (CAS: 70206-50-7) is a prime example of a compound that requires a mechanistically sound disposal strategy.
It is not enough to simply throw this chemical into a generic "organic waste" carboy. Because this molecule contains both a resonance-stabilized pyridine ring and a secondary aliphatic amine, improper disposal can lead to the release of toxic nitrogen oxides (NOx) or the synthesis of hazardous byproducts.
This guide provides a self-validating, step-by-step operational plan for the safe handling and thermal destruction of 2-[(Pyridin-4-ylmethyl)-amino]-ethanol, ensuring strict environmental compliance and laboratory safety.
Physicochemical Profiling & Hazard Assessment
Before designing a disposal workflow, we must analyze the quantitative and structural data of the analyte. The presence of nitrogen in multiple functional groups dictates our entire downstream strategy.
| Parameter | Specification | Mechanistic Significance |
| Chemical Name | 2-[(Pyridin-4-ylmethyl)-amino]-ethanol | Target analyte for disposal[1]. |
| CAS Registry Number | 70206-50-7 | Essential for accurate EPA/RCRA waste manifesting and tracking. |
| Molecular Weight | 152.2 g/mol | Used to calculate the stoichiometric oxygen demand during combustion[1]. |
| Structural Moieties | Pyridine ring, secondary amine, primary alcohol | High nitrogen content dictates the formation of NOx during thermal destruction[2]. |
| Incineration Temperature | 650°C – 1,600°C (Optimal >900°C) | High thermal energy is required to completely cleave the resonance-stabilized aromatic ring[3]. |
| Primary Hazards | Corrosive, Irritant, Aquatic Toxicity | Necessitates strict secondary containment and explicitly prevents drain/sewage disposal[4]. |
Mechanistic Rationale for the Disposal Strategy
To build a self-validating safety protocol, you must understand the causality behind our experimental choices. Do not rely on rote memorization; rely on chemical logic.
-
Why avoid chemical neutralization (e.g., Bleach)? A common laboratory mistake is attempting to chemically neutralize amine-containing compounds using strong oxidizers like sodium hypochlorite. For 2-[(Pyridin-4-ylmethyl)-amino]-ethanol, this is highly dangerous. The secondary amine can react with hypochlorite to form toxic chloramines, while the pyridine ring can undergo exothermic halogenation, potentially leading to the formation of persistent, toxic polychlorinated pyridines.
-
Why high-temperature incineration? Thermal destruction is the only complete disposal method. However, the incinerator must operate between 650°C and 1,600°C (3). Temperatures below this threshold may fail to break the stable pyridine ring, resulting in the emission of unburned toxic intermediates[3].
-
Why is a NOx scrubber mandatory? During incineration, the carbon and hydrogen atoms are cleanly converted to CO₂ and H₂O. However, the two nitrogen atoms in the molecule will oxidize to form nitric oxide (NO) and nitrogen dioxide (NO₂), collectively known as NOx. Releasing NOx into the atmosphere contributes to smog and acid rain. Therefore, the incinerator must be coupled with an alkaline or venturi scrubber to neutralize these acidic gases into benign nitrate salts (5)[5].
Standard Operating Procedure: Step-by-Step Disposal Protocol
Implement this methodology in your laboratory to ensure a closed-loop, self-validating waste management system.
Step 1: Waste Segregation & Compatibility Verification
-
Isolate 2-[(Pyridin-4-ylmethyl)-amino]-ethanol liquid waste from all halogenated solvents (e.g., DCM, Chloroform) and strong oxidizers.
-
Validation Check: Test the pH of the waste stream. Due to the aminoethanol moiety, the solution will be alkaline. Ensure it is not mixed with concentrated acids to prevent violent exothermic neutralization reactions.
Step 2: Primary Containment
-
Transfer the chemical into high-density polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined drums.
-
Validation Check: Do not use standard carbon steel drums. Over time, the alkaline nature of the amine and the primary alcohol can degrade certain metals and polymers, leading to micro-leaks (4)[4]. Ensure the drum is sealed with a vented cap if trace gas evolution is suspected.
Step 3: Waste Characterization and Manifesting
-
Label the container explicitly as: "Hazardous Waste - Non-Halogenated Organic Nitrogen Compound (Contains Pyridine Derivatives)."
-
Validation Check: This specific phrasing is critical. It acts as a logistical trigger, ensuring the downstream environmental services company routes the drum to a kiln equipped with a NOx scrubber, rather than a standard municipal solid waste incinerator.
Step 4: Thermal Destruction (Facility Level)
-
The waste is transported to a licensed RCRA facility and injected into a rotary kiln or liquid injection incinerator.
-
The combustion chamber is maintained at >900°C with excess oxygen to ensure complete oxidation of the aliphatic chain and the aromatic ring.
Step 5: Post-Combustion Scrubbing (Facility Level)
-
The effluent combustion gas is passed through a tandem throat venturi scrubber or an alkaline packed tower.
-
Validation Check: The scrubber utilizes a sodium hydroxide (NaOH) solution to capture and neutralize the NOx and any trace SOx, converting them into aqueous salts prior to the release of the clean exhaust gas.
Visualizing the Disposal Pathway
The following diagram maps the logical flow of the chemical from the laboratory bench to final atmospheric release, highlighting the critical intervention points for nitrogenous waste.
Fig 1: End-to-end disposal workflow for nitrogenous organic waste, highlighting NOx mitigation.
References
-
Title: Amino ethanol | Sigma-Aldrich Source: sigmaaldrich.com URL:[1]
-
Title: ATSDR Pyridine Tox Profile Source: cdc.gov URL:[3]
-
Title: Incineration In Hazardous Waste Management - EPA Source: epa.gov URL:[5]
-
Title: The Use of Amine Reclaimer Wastes as a NOx Reduction Agent Source: researchgate.net URL:[2]
-
Title: SAFETY DATA SHEET (Ethanolamine) - Fisher Scientific Source: fishersci.com URL:[4]
-
Title: Incineration and Treatment of Hazardous Waste - EPA Source: epa.gov URL:[6]
Sources
Personal protective equipment for handling 2-[(Pyridin-4-ylmethyl)-amino]-ethanol
As a Senior Application Scientist, I have designed this procedural guide to provide researchers and drug development professionals with a self-validating, field-proven framework for handling 2-[(Pyridin-4-ylmethyl)-amino]-ethanol (CAS: 70206-50-7) .
While this bifunctional compound—featuring both a pyridine ring and an ethanolamine moiety—is an indispensable building block for synthesizing kinase inhibitors and targeted therapeutics, its chemical structure dictates a specific hazard profile that requires rigorous operational controls.
Mechanistic Hazard Analysis (The "Why" Behind the Safety)
True laboratory safety begins with understanding the molecular causality of a compound's hazard profile. According to standardized safety data, 2-[(Pyridin-4-ylmethyl)-amino]-ethanol is classified under several key 1[1]: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
The Causality: These hazards stem directly from the molecule's basicity and nucleophilicity. Both the secondary amine and the pyridine nitrogen act as Brønsted bases. When these basic nitrogens contact the aqueous environment of mucous membranes, eyes, or sweat on the skin, they undergo localized hydrolysis. This raises the local pH, leading to the saponification of cellular lipid bilayers and subsequent severe tissue irritation. Furthermore, its potential to form aerosols or fine dust during weighing operations makes it a primary respiratory irritant, necessitating strict 2[2].
Personal Protective Equipment (PPE) Matrix
To mitigate the specific risks outlined above, the following PPE must be strictly utilized. The data below summarizes the quantitative and qualitative requirements for safe handling.
| Protection Type | Recommended Material / Specification | Mechanistic Justification |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Prevents corneal saponification and irreversible damage from basic amine splashes. |
| Hand Protection | Nitrile Gloves (≥ 0.11 mm thickness) | Nitrile provides superior chemical resistance against basic amines and alcohols compared to standard latex. |
| Body Protection | Flame-retardant lab coat, closed-toe shoes | Shields against dermal absorption and localized contact dermatitis. |
| Respiratory | N95/P100 or Half-mask (Organic Vapor) | Mitigates inhalation of basic aerosols and mucosal irritation if handled outside a fume hood. |
Operational Workflow: Step-by-Step Handling Protocol
This methodology ensures that the compound is transferred and dissolved without exposing the operator to basic aerosols or triggering unintended exothermic reactions.
Step 1: Environmental Control Conduct all weighing and transfer operations inside a certified chemical fume hood with a verified face velocity of 80-100 feet per minute (fpm). Never handle the dry powder on an open bench[2].
Step 2: Static Mitigation Use anti-static weighing boats and grounded spatulas. Basic amines can carry static charges, leading to sudden, hazardous aerosolization when transferred between containers.
Step 3: Transfer and Dissolution Add the compound slowly to your chosen reaction solvent (e.g., dichloromethane, DMF, or methanol) while maintaining continuous stirring. Expert Insight: Avoid rapid mixing with strong acids or concentrated halogens. The basic nitrogens will trigger a highly exothermic neutralization reaction that can cause solvent boil-over[2].
Step 4: Decontamination Post-transfer, wipe down all spatulas, balances, and hood surfaces with a mildly acidic solution (e.g., 1% citric acid or acetic acid) to protonate and neutralize any residual amine. Follow this with a standard 70% ethanol wipe.
Spill Response & Disposal Plan
In the event of a spill, immediate containment is required to prevent respiratory exposure and surface contamination.
Spill Containment Protocol:
-
Evacuate & Verify: Evacuate the immediate area. Ensure all responding personnel are wearing full PPE (including respiratory protection if the spill is outside a hood).
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Do not use combustible materials like sawdust, which can react adversely with basic organic compounds.
-
Collect: Sweep up the absorbed material using non-sparking tools to prevent ignition of any flammable solvents present. Place the waste into a chemically compatible, sealable hazardous waste container.
-
Neutralize: Wash the spill surface with a dilute acidic solution (e.g., 5% citric acid) to quench residual basicity, followed by a thorough wash with soap and water.
Chemical Disposal Protocol:
-
Liquid waste containing 2-[(Pyridin-4-ylmethyl)-amino]-ethanol must be collected in a designated "Basic Organic Waste" or "Halogen-Free Organic Waste" container.
-
Never discharge down the sink. The compound can be toxic to aquatic life and may react with heavy metal salts in aging plumbing infrastructure to produce hazardous byproducts[2].
-
Label all containers clearly with "CAS 70206-50-7 - Basic Irritant" and coordinate with your Environmental Health and Safety (EHS) department for licensed incineration.
Process Visualization
Workflow and spill response protocol for 2-[(Pyridin-4-ylmethyl)-amino]-ethanol handling.
References
- Title: 70206-50-7 | 2-((Pyridin-4-ylmethyl)amino)
- Source: nih.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
